acetylseneciphylline N-oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25NO7 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(1R,4Z,7R,17R)-4-ethylidene-7-methyl-6-methylidene-14-oxido-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C20H25NO7/c1-5-14-10-12(2)20(4,28-13(3)22)19(24)26-11-15-6-8-21(25)9-7-16(17(15)21)27-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5-/t16-,17-,20-,21?/m1/s1 |
InChI Key |
VUEKZTPMPCTKDK-NZQWTBGOSA-N |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)OC(=O)C |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of acetylseneciphylline N-oxide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their significant biological activities. As the N-oxide derivative of acetylseneciphylline, this molecule possesses a distinct chemical structure that influences its physicochemical properties and toxicological profile. This technical guide provides a detailed overview of the chemical structure, properties, and biological significance of this compound, intended to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Properties
This compound is characterized by a macrocyclic diester pyrrolizidine core structure. The defining features include an acetyl group and an N-oxide moiety attached to the seneciphylline (B43193) scaffold.
Chemical Structure:
The canonical SMILES representation of this compound is: CC(=O)OC1(C(=O)OC/C=C(\C)/[C@H]2CC[N+]3([O-])C[C@H]2C1)C(C)C
This structure can be visualized as a complex polycyclic molecule with multiple stereocenters, contributing to its specific biological interactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₇ | - |
| Molecular Weight | 391.42 g/mol | - |
| CAS Number | 123844-00-8 | - |
| Appearance | Solid (predicted) | General knowledge of alkaloids |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone. | |
| Water Solubility | Low (predicted) | General knowledge of similar alkaloids |
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of this compound are not extensively documented in readily accessible literature. However, general methods for the extraction and purification of pyrrolizidine alkaloids from plant sources, particularly from species of the Senecio genus, can be adapted.
General Isolation Protocol for Pyrrolizidine Alkaloids from Senecio Species:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often under acidic conditions to facilitate the extraction of the basic alkaloids.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction. The alkaloids are first extracted into an acidic aqueous phase, leaving non-basic compounds in the organic phase. The aqueous phase is then made basic, and the free alkaloids are extracted back into an organic solvent like chloroform or dichloromethane.
-
Purification: The resulting alkaloid fraction is then purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method, with elution gradients of solvents like chloroform and methanol. High-performance liquid chromatography (HPLC) can be employed for final purification and isolation of individual alkaloids like this compound.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound. While specific spectral data for this compound is not widely published, the chemical shifts and coupling constants would be characteristic of the pyrrolizidine core and the attached ester and acetyl groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For N-oxides, a characteristic loss of an oxygen atom (16 Da) from the molecular ion is often observed, which can be a diagnostic feature.
Biological Activity and Toxicity
Pyrrolizidine alkaloids are well-known for their hepatotoxicity, which is primarily mediated by their metabolic activation in the liver.
General Mechanism of Toxicity for Pyrrolizidine Alkaloid N-Oxides:
The toxicity of pyrrolizidine alkaloid N-oxides is generally considered to be lower than their corresponding tertiary amine parent alkaloids. This is because the N-oxide form is more water-soluble and is typically excreted more readily. However, under certain conditions, particularly in the anaerobic environment of the gut, pyrrolizidine alkaloid N-oxides can be reduced back to the toxic tertiary pyrrolizidine alkaloids by gut microbiota. These tertiary alkaloids are then absorbed and metabolized by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
Conclusion
This compound is a structurally complex pyrrolizidine alkaloid with potential biological significance. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its chemical nature, methods for its potential isolation, and the general mechanisms of toxicity associated with its class of compounds. Further research is warranted to fully characterize its physicochemical properties, develop specific analytical and synthetic methods, and elucidate its precise biological activities and toxicological profile. This information will be crucial for assessing its potential risks and any therapeutic applications.
Acetylseneciphylline N-oxide: A Technical Guide to its Discovery and Isolation from Senecio Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds known for their significant toxicity, particularly hepatotoxicity. PAs are found in numerous plant species worldwide, with the genus Senecio (part of the Asteraceae family) being a prominent source. These compounds and their corresponding N-oxides are produced by plants as a defense mechanism against herbivores. While the toxicity of many PAs is well-documented, the specific biological activities and isolation protocols for their various derivatives, such as this compound, are less commonly detailed. This technical guide provides an in-depth overview of the discovery, isolation, and known biological context of this compound, tailored for a scientific audience.
Pyrrolizidine alkaloids exist in plants as tertiary free bases and their corresponding N-oxides. The N-oxide forms are generally less toxic but can be reduced back to the more toxic tertiary alkaloids in the gut of mammals. This compound is a derivative of seneciphylline (B43193) N-oxide, where a hydroxyl group has been acetylated. This structural modification can influence the compound's polarity, stability, and biological activity.
Discovery and Occurrence in Senecio Species
This compound, alongside its parent compound seneciphylline and seneciphylline N-oxide, has been identified in various species of the genus Senecio. Notably, Senecio vulgaris (common groundsel) is a well-documented source of these alkaloids. The presence and concentration of these compounds can vary depending on the plant's developmental stage, geographical location, and environmental conditions. Research has shown that the total PA content in S. vulgaris tends to increase as the plant matures.
Experimental Protocols: Isolation and Characterization
The isolation of this compound from Senecio species involves a multi-step process that leverages the basic nature of the alkaloid structure. The following is a generalized protocol based on established methods for pyrrolizidine alkaloid extraction and purification.
Extraction of Pyrrolizidine Alkaloids
This initial step aims to extract the crude mixture of alkaloids from the plant material.
-
Materials:
-
Dried and powdered aerial parts of Senecio species (e.g., Senecio vulgaris)
-
Sulfuric acid (2% v/v)
-
Ammonia (B1221849) solution
-
Dichloromethane (B109758) (or chloroform)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Filter paper and funnel
-
pH meter or pH indicator strips
-
-
Procedure:
-
Macerate the dried, powdered plant material in methanol or ethanol (typically a 1:10 plant material to solvent ratio) for 24-48 hours at room temperature with occasional stirring.
-
Filter the extract and repeat the extraction process with fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Acidify the residue with 2% sulfuric acid to a pH of approximately 2. This protonates the alkaloids, rendering them water-soluble.
-
Partition the acidified aqueous solution with dichloromethane or chloroform (B151607) to remove non-alkaloidal, lipophilic compounds. Discard the organic phase.
-
Make the aqueous phase alkaline by adding ammonia solution until a pH of 9-10 is reached. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaline aqueous solution multiple times with dichloromethane or chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the dried organic extract under reduced pressure to yield the crude alkaloid mixture.
-
Chromatographic Separation and Purification
The crude alkaloid mixture is then subjected to chromatographic techniques to isolate the individual compounds.
-
Materials:
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for elution (e.g., gradients of chloroform-methanol with a small percentage of ammonia)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
Dragendorff's reagent (for visualization of alkaloids)
-
Preparative TLC plates or High-Performance Liquid Chromatography (HPLC) system for final purification.
-
-
Procedure:
-
Prepare a silica gel column packed with a suitable non-polar solvent.
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with pure chloroform and gradually increasing the proportion of methanol. A small amount of ammonia is often added to the mobile phase to prevent tailing of the basic alkaloids.
-
Collect fractions and monitor the separation using TLC. Spot the collected fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots by spraying with Dragendorff's reagent (alkaloids typically appear as orange or reddish-brown spots).
-
Pool the fractions containing the compound of interest (based on TLC analysis against a reference standard if available).
-
For final purification, the pooled fractions can be subjected to preparative TLC or HPLC.
-
Characterization
The structure and purity of the isolated this compound would be confirmed using modern spectroscopic techniques.
-
Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Quantitative Data
| Parameter | Typical Range/Value | Method of Determination |
| Extraction Yield | ||
| Crude Alkaloid Mixture | 0.1 - 1.5% of dry plant weight | Gravimetric analysis after extraction and solvent removal. |
| Purification | ||
| Purity of Isolated Fraction | >95% | HPLC, NMR Spectroscopy |
| Spectroscopic Data | ||
| Molecular Weight (M+H)⁺ | To be determined | Mass Spectrometry (e.g., ESI-MS) |
| ¹H NMR Chemical Shifts (δ) | Specific chemical shifts for protons in the molecule, including signals characteristic of the pyrrolizidine core, the necic acid moiety, and the acetyl group. The presence of the N-oxide would cause a downfield shift of adjacent protons compared to the free base. | ¹H NMR Spectroscopy |
| ¹³C NMR Chemical Shifts (δ) | Specific chemical shifts for each carbon atom in the molecule. The carbonyl of the acetyl group and the carbons adjacent to the N-oxide would have characteristic shifts. | ¹³C NMR Spectroscopy |
Biological Activity and Signaling Pathways
The primary biological activity associated with unsaturated pyrrolizidine alkaloids is their hepatotoxicity. This toxicity is not inherent to the parent compound but arises from its metabolic activation in the liver.
Metabolic Activation Pathway
The general mechanism of PA-induced hepatotoxicity is a multi-step process:
-
Ingestion and Absorption: PAs and their N-oxides are ingested and absorbed from the gastrointestinal tract.
-
Reduction of N-oxides (if applicable): In the anaerobic environment of the gut, PA N-oxides can be reduced to their corresponding tertiary amine PAs by the gut microbiota.
-
Hepatic Metabolism: The tertiary PAs are transported to the liver, where they are metabolized by cytochrome P450 enzymes (CYP450s).
-
Formation of Reactive Metabolites: CYP450s oxidize the pyrrolizidine nucleus to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).
-
Cellular Damage: These electrophilic pyrrolic esters can alkylate cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, DNA damage, apoptosis, and necrosis. This cellular damage is the underlying cause of the observed hepatotoxicity.
Metabolic activation pathway of this compound.
Experimental Workflow
The overall process from plant material to purified compound and biological assessment can be summarized in the following workflow.
Experimental workflow for isolation and analysis.
Conclusion
This compound represents one of the many pyrrolizidine alkaloids present in Senecio species. Its isolation and characterization are crucial for understanding the full toxicological profile of these plants and for the development of analytical standards for food safety and toxicological research. The protocols outlined in this guide provide a framework for the extraction, purification, and characterization of this and other related PAs. Further research is needed to determine the specific quantitative yields of this compound from various Senecio species and to fully elucidate its unique biological activities and toxicological properties compared to other PAs.
The Biosynthesis of Acetylseneciphylline N-oxide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of acetylseneciphylline N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly of the genus Senecio. PAs are a diverse group of secondary metabolites known for their role in plant defense and their potential toxicity to humans and livestock. Understanding their biosynthesis is crucial for drug development, toxicology, and agricultural science.
Introduction to Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are esters composed of a necine base, which is a derivative of a pyrrolizidine ring system, and one or more necic acids.[1] These compounds are typically produced by plants as a defense mechanism against herbivores.[2] this compound belongs to this class of compounds and is frequently found alongside other PAs in various Senecio species. The N-oxide form is generally considered the less toxic transport and storage form of the alkaloid within the plant.[2][3]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be divided into three main stages: the formation of the necine base (retronecine), the synthesis of the necic acid (senecic acid), and the subsequent esterification, potential acetylation, and N-oxidation. While the general outline of PA biosynthesis is established, the specific enzymes and intermediates for this compound are not fully elucidated. Much of the proposed pathway is inferred from studies on closely related PAs.
Biosynthesis of the Necine Base: Retronecine (B1221780)
The biosynthesis of the retronecine core begins with the amino acids L-arginine or L-ornithine.
-
Formation of Putrescine: L-arginine is converted to putrescine via agmatine, or L-ornithine is directly decarboxylated to putrescine by ornithine decarboxylase.
-
Synthesis of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, catalyzed by the enzyme homospermidine synthase (HSS) .[1][3][4][5] HSS is a key regulatory enzyme in the pathway.
-
Formation of the Pyrrolizidine Backbone: Homospermidine undergoes a two-step oxidation catalyzed by a copper-containing amine oxidase known as homospermidine oxidase (HSO) . This process leads to the formation of the characteristic bicyclic pyrrolizidine ring system.
-
Conversion to Retronecine: A series of subsequent enzymatic reactions, which are not yet fully characterized, are thought to involve hydroxylations and desaturations to yield the final necine base, retronecine.
Biosynthesis of the Necic Acid: Senecic Acid
The necic acid moiety of seneciphylline (B43193), senecic acid, is derived from the amino acid L-isoleucine. The biosynthesis involves the condensation of two isoleucine-derived units.
Assembly and Modification of this compound
-
Esterification: The retronecine base is esterified with senecic acid to form seneciphylline. The specific enzyme(s) catalyzing this esterification step in Senecio species have not yet been definitively identified.
-
Acetylation: The name "this compound" suggests an acetylation step. However, there is currently no direct evidence in the reviewed literature for a specific acetyltransferase that acts on seneciphylline or its N-oxide. It is possible that the "acetyl" designation is a misnomer or refers to a related but distinct metabolic pathway. Further research is needed to clarify the existence and nature of this acetylation step.
-
N-oxidation: The final step is the N-oxidation of the tertiary nitrogen atom of the pyrrolizidine ring. This reaction is catalyzed by a flavin-containing monooxygenase (FMO) , converting seneciphylline (or a potential acetylated precursor) into its corresponding N-oxide.[2]
Quantitative Data
Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and metabolite concentrations, are scarce in the literature. The following table summarizes available data for key enzymes in related PA biosynthetic pathways.
| Enzyme | Substrate(s) | Km | Vmax | Plant Source | Reference |
| Homospermidine Synthase (HSS) | Putrescine | 0.28 mM | - | Acinetobacter tartarogenes | [1] |
| Spermidine | - | - | |||
| Flavin-containing Monooxygenase (FMO) | Senecionine | 0.3 mM | - | Pig Liver | [2] |
Note: Data are from heterologous systems or for related PAs and may not directly reflect the in planta kinetics for this compound biosynthesis in Senecio species.
Experimental Protocols
Detailed experimental protocols for the entire biosynthetic pathway of this compound are not available. However, established methods for studying PA biosynthesis can be adapted.
Isolation and Characterization of Homospermidine Synthase (HSS)
A general protocol for the purification of HSS from plant material would involve:
-
Protein Extraction: Homogenization of plant tissue (e.g., roots) in a suitable buffer.
-
Ammonium Sulfate Precipitation: Fractional precipitation to enrich for HSS.
-
Chromatography: A series of chromatographic steps, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography, to purify the enzyme to homogeneity.
-
Enzyme Assay: The activity of HSS can be monitored throughout the purification process by measuring the formation of radiolabeled homospermidine from radiolabeled putrescine or spermidine.
Analysis of Pyrrolizidine Alkaloids
The identification and quantification of this compound and other PAs in plant extracts are typically performed using:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the analysis of PAs. It allows for the separation, identification, and quantification of individual alkaloids and their N-oxides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for PA analysis, often after derivatization to increase volatility.
Visualizations
Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
Caption: General experimental workflow for enzyme purification and characterization.
Gaps in Knowledge and Future Directions
Despite significant progress in understanding PA biosynthesis, several key areas regarding this compound require further investigation:
-
Identification of Esterifying Enzymes: The enzymes responsible for the esterification of retronecine with senecic acid are a major missing link in the pathway.
-
Clarification of the Acetylation Step: Research is needed to confirm the existence of an acetyltransferase involved in the biosynthesis of this compound and to characterize this enzyme.
-
Elucidation of Late-Stage Necine Base Modifications: The precise enzymatic steps converting the initial pyrrolizidine backbone into retronecine need to be determined.
-
In Planta Quantitative Studies: There is a need for detailed quantitative analysis of enzyme activities and metabolite fluxes within Senecio species to understand the regulation of this compound production.
The elucidation of the complete biosynthetic pathway of this compound and other PAs will provide valuable tools for metabolic engineering to produce novel pharmaceuticals, for developing strategies to reduce the toxicity of contaminated food and feed, and for a deeper understanding of plant chemical ecology.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Acetylseneciphylline N-oxide: A Technical Overview of its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylseneciphylline N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid identified in various plant species of the genus Senecio, notably Senecio scandens. As a member of the pyrrolizidine alkaloid N-oxides (PANOs), it represents a class of compounds that are generally considered to be the less toxic precursors to the highly reactive and hepatotoxic pyrrolizidine alkaloids. However, the in vivo reduction of the N-oxide to the corresponding tertiary amine can lead to metabolic activation and subsequent toxicity. This document provides a comprehensive technical guide on the known physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers in natural product chemistry, toxicology, and drug development.
Physical and Chemical Properties
Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information.
Table 1: General and Computed Physical/Chemical Properties
| Property | Value | Source |
| CAS Number | 123844-00-8 | N/A |
| Molecular Formula | C₂₀H₂₅NO₇ | N/A |
| Molecular Weight | 391.42 g/mol | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. | [1] |
Table 2: Spectral Data Summary
| Technique | Data Availability |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| Mass Spectrometry (MS) | Expected as part of quality control for commercial standards.[1] |
| Infrared (IR) Spectroscopy | Data not available in searched literature. |
Experimental Protocols
Detailed experimental protocols for the specific isolation or synthesis of this compound are not extensively published. However, general methodologies for the isolation of pyrrolizidine alkaloids from Senecio species and for the chemical synthesis of N-oxides are well-established.
General Protocol for Isolation of Pyrrolizidine Alkaloids from Senecio scandens
This protocol is a generalized procedure based on common phytochemical extraction techniques for alkaloids.
General Protocol for the Synthesis of N-Oxides from Tertiary Amines
This protocol describes a common method for the N-oxidation of a tertiary amine, which would be applicable to the synthesis of this compound from its corresponding tertiary amine, acetylseneciphylline.
Biological Activity and Toxicological Profile
Mechanism of Toxicity
The toxicity of this compound is intrinsically linked to its metabolic conversion to the corresponding pyrrolizidine alkaloid. Pyrrolizidine alkaloids are well-documented hepatotoxins.[2][3] The primary mechanism of toxicity involves a multi-step process within the liver.
-
In Vivo Reduction: While PANOs are generally less toxic, they can be reduced back to the parent tertiary amine pyrrolizidine alkaloid in the gut or by other metabolic processes.[4]
-
Hepatic Metabolism: The tertiary amine is then metabolized by cytochrome P450 enzymes in the liver.[2]
-
Formation of Reactive Metabolites: This enzymatic oxidation generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).
-
Cellular Damage: These electrophilic metabolites can readily alkylate cellular macromolecules, including DNA, RNA, and proteins, leading to cytotoxicity, mutagenicity, and carcinogenicity.[2][4] The primary target organ for this toxicity is the liver, where it can cause veno-occlusive disease, also known as Budd-Chiari syndrome.[2]
Cytotoxicity
While specific cytotoxicity data for this compound is scarce, studies on related pyrrolizidine alkaloids from Senecio scandens have demonstrated growth inhibitory effects against hepatocytes in vitro.[5] The cytotoxicity is a direct consequence of the formation of reactive metabolites as described in the mechanism of toxicity.
Conclusion
References
- 1. This compound | CAS:123844-00-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
- 3. Senecio scandens Buch.-Ham.: a review on its ethnopharmacology, phytochemistry, pharmacology, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Alkaloids from Senecio scandens] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of Acetylseneciphylline N-oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid, a class of compounds known for their presence in various plant species and their potential biological activities. The structural elucidation and characterization of such molecules are fundamental for research and development in fields ranging from natural product chemistry to toxicology and drug discovery. This technical guide provides an overview of the spectral data for this compound and its closely related analogues, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the limited availability of public spectral data for this compound, this document leverages data from its parent compounds, seneciphylline (B43193) and seneciphylline N-oxide, to provide a representative understanding.
Molecular Structure and Properties
-
This compound:
-
Seneciphylline N-oxide:
-
Seneciphylline:
-
CAS Number: 480-81-9
-
Molecular Formula: C₁₈H₂₃NO₅
-
Molecular Weight: 333.3789 g/mol [4]
-
Spectral Data Summary
While specific, publicly accessible spectral data for this compound is scarce, data for the closely related seneciphylline and seneciphylline N-oxide provide valuable insights. Commercial suppliers of this compound indicate the availability of Certificate of Analysis (COA), HPLC, MS, and NMR data upon request[1].
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of alkaloids.
Seneciphylline:
| Technique | Precursor Ion (m/z) | Key Fragments (m/z) | Instrument | Source |
| GC-MS (EI) | - | Spectrum available | - | NIST WebBook[4] |
| LC-MS/MS | [M+H]⁺ 334.1648993 | 334.16623, 120.08173, 138.09258, 94.06686, 306.17249 | Waters Xevo G2 Q-Tof | PubChem[5] |
Seneciphylline N-oxide:
A Certificate of Analysis for seneciphylline N-oxide confirms that the mass spectrum conforms to the expected structure, though the data is not publicly detailed[2]. The expected molecular ion [M+H]⁺ would be approximately m/z 350.16.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is instrumental in identifying functional groups within a molecule. For pyrrolizidine alkaloid N-oxides, a characteristic vibrational band for the N-O group is typically observed.
| Compound Family | Characteristic Absorption | Wavenumber (cm⁻¹) |
| Alkaloid N-oxides | N-O group vibration | 928 - 971 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not publicly available, a Certificate of Analysis for seneciphylline N-oxide states that the ¹H-NMR data conforms to the structure[2].
Experimental Protocols
The following are generalized protocols for obtaining spectral data for pyrrolizidine alkaloids and their N-oxides.
Sample Preparation
-
Isolation: The alkaloid is first isolated and purified from the plant matrix or synthesized product, typically using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: For NMR analysis, a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) that dissolves the analyte is chosen. For MS, a solvent compatible with the ionization technique (e.g., methanol, acetonitrile (B52724) for ESI) is used. For IR, the sample can be analyzed as a thin film, in a KBr pellet, or as a solution.
Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: An aliquot of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from any remaining impurities. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is commonly employed.
-
Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this class of compounds, typically in positive ion mode.
-
Mass Analysis: The mass spectrometer is operated in full scan mode to determine the molecular weight of the parent ion.
-
Fragmentation Analysis (MS/MS): The parent ion of interest is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a characteristic fragmentation pattern, which aids in structural elucidation.
Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the purified sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a concentrated solution can be cast as a thin film on a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained from a solution in a suitable IR-transparent solvent.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified sample is dissolved in about 0.5-0.7 mL of a deuterated solvent in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer.
-
¹H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, coupling constants, and integration of all hydrogen atoms.
-
¹³C NMR: A carbon NMR experiment (e.g., proton-decoupled) is run to identify all unique carbon environments.
-
2D NMR: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary for the complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the complex structure of these alkaloids.
-
Logical Workflow for Spectral Characterization
The following diagram illustrates a typical workflow for the spectral characterization of a novel or isolated pyrrolizidine alkaloid N-oxide.
References
- 1. This compound | CAS:123844-00-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. seneciphylline N-oxide | C18H23NO6 | CID 13258912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Seneciphylline [webbook.nist.gov]
- 5. Seneciphylline | C18H23NO5 | CID 5281750 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicology of Pyrrolizidine Alkaloid N-oxides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of phytotoxins produced by over 6,000 plant species worldwide.[1] Their presence as contaminants in herbal remedies, teas, honey, and other food products poses a significant risk to human and animal health.[2][3] PAs often co-exist with their corresponding N-oxides (PANOs), which are formed by oxygenation at the heterocyclic nitrogen.[4][5] While initially considered detoxification products, it is now firmly established that PANOs are pro-toxins that can be converted in vivo to their toxic parent PAs, thereby contributing to the overall toxicological burden.[4][6]
This guide provides a comprehensive overview of the toxicology of PANOs, focusing on their metabolic activation, mechanisms of toxicity, toxicokinetics, and the experimental methodologies used for their evaluation. The primary toxic effects associated with 1,2-unsaturated PAs and their N-oxides are hepatotoxicity, specifically hepatic sinusoidal obstruction syndrome (HSOS), genotoxicity, and carcinogenicity.[2][7][8]
Metabolism and Bioactivation
The toxicity of PANOs is not direct; it is entirely dependent on a two-step metabolic process involving initial reduction followed by oxidative activation.[9][10]
-
Reductive Biotransformation: Upon ingestion, PANOs are poorly absorbed due to their low lipophilicity.[11] A significant portion undergoes reduction to the corresponding parent tertiary PAs. This critical reductive step is mediated by:
-
Oxidative Bioactivation: The newly formed parent PA is then absorbed and transported to the liver, where it undergoes oxidative metabolism by hepatic CYPs (predominantly CYP3A4 in humans) to generate highly reactive electrophilic pyrrolic metabolites, known as dehydropyrrolizidine alkaloids (DHPAs).[2][13][14]
These DHPAs are the ultimate toxic species responsible for the adverse effects associated with both PAs and PANOs.[13]
Caption: Metabolic activation of a PANO to its ultimate toxic metabolite.
Mechanisms of Toxicity
The toxicity of PANOs is mediated by the covalent binding of the electrophilic DHPA metabolites to cellular nucleophiles.[15]
-
Hepatotoxicity: DHPAs react with cellular proteins in hepatocytes, forming pyrrole-protein adducts.[1][9] This process is believed to be the primary cause of cytotoxicity, leading to endothelial damage in the liver sinusoids, obstruction, and the development of HSOS.[6][7]
-
Genotoxicity and Carcinogenicity: DHPAs can also alkylate DNA, forming pyrrole-DNA adducts.[1][2] These adducts are mutagenic and are considered the major cause of the genotoxic and carcinogenic effects of PAs.[2][16] The formation of DNA adducts can lead to gene mutations and chromosomal aberrations, ultimately resulting in tumor formation. Riddelliine, for example, is reasonably anticipated to be a human carcinogen due to its ability to form DNA adducts.[17]
Caption: Relationship between PANO exposure and toxicological outcomes.
Toxicokinetics and Relative Potency
Toxicokinetics (absorption, distribution, metabolism, and excretion - ADME) play a critical role in the overall toxicity of PANOs.[18][19]
-
Absorption and Distribution: PANOs are generally more water-soluble and less lipophilic than their parent PAs, which can affect their absorption and distribution.[11][20]
-
Metabolism and Clearance: The rate and extent of both the reduction of PANOs to PAs and the subsequent bioactivation of PAs determine the concentration of reactive metabolites at the target site.[18][19] Differences in metabolic clearance can significantly alter the relative toxicity between different PAs and PANOs.
-
Relative Potency (REP): PANOs are generally considered less toxic than their corresponding parent PAs because the reduction step is a prerequisite for toxicity.[3][4][10] However, the REP value is not fixed and can be influenced by the dose, with some studies suggesting that at low, diet-relevant intake levels, the potency of a PANO can be almost as high as its parent PA.[3][13] For risk assessment, a worst-case approach is often taken, assigning equal interim REP (iREP) values to PANOs and their parent PAs.[18]
Quantitative Toxicological Data
Quantitative data on the toxicity of specific PANOs are limited compared to their parent alkaloids. The tables below summarize available data and comparative information.
Table 1: In Vivo Toxicity Data for Selected Pyrrolizidine Alkaloids and N-Oxides
| Compound | Species | Route | Dose | Observed Effect | Reference |
| Indicine N-oxide | Human | IV | 3000 mg/m² (daily for 5 days) | Remission in leukemia; some liver failure noted. | [17] |
| Senecionine (B1681732) N-oxide | Rat | Oral | 55 µmol/kg (single dose) | Used for toxicokinetic profiling; biotransformation to senecionine observed. | [6] |
| Gynura segetum extract | Mouse | Oral | 170 µmol PA N-oxides/kg/day | Induced hepatotoxicity similar to parent PAs, but with lower potency. | [6] |
| Riddelliine | Rat | - | - | Long-term study used as a basis for risk assessment by EFSA. | [5] |
Table 2: Comparative In Vitro and In Silico Data
| Comparison | Model System | Finding | Reference |
| Lasiocarpine (B1674526) vs. Riddelliine | Primary Rat Hepatocytes | Lasiocarpine has faster metabolic clearance than riddelliine, making its in vivo relative potency lower than its in vitro potency. | [18] |
| Lasiocarpine vs. Riddelliine | Human Hepatocytes | Riddelliine was 2.1-fold less toxic than lasiocarpine in vitro, but predicted to be 7- to 10-fold more toxic in vivo in humans due to kinetic differences. | |
| PANO vs. Parent PA | In vitro cytotoxicity assays | PANOs show a lack of significant cytotoxicity at high concentrations compared to parent PAs, highlighting the need for metabolic activation. | [10] |
| PA N-oxide Reduction | Human Liver Microsomes | The rate of metabolism follows the order: riddelliine N-oxide ≥ retrorsine (B1680556) N-oxide > monocrotaline (B1676716) N-oxide. | [21] |
Experimental Protocols
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of PAs and PANOs in complex matrices such as foods, herbal products, and biological samples.[22][23]
-
Sample Preparation: Extraction from the matrix is typically performed using an acidified methanol/water solution.[23] Solid-phase extraction (SPE), such as Oasis MCX cartridges, is often used for sample clean-up and concentration.[24]
-
Chromatographic Separation: Reversed-phase chromatography (e.g., using a C18 column) with a gradient elution of water and acetonitrile/methanol (often with a modifier like formic acid or ammonium (B1175870) formate) is used to separate the various PAs and PANOs.[24]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The analysis is typically done in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for high selectivity and sensitivity.
In Vitro Cytotoxicity and Genotoxicity Assays
In vitro models are crucial for screening and mechanistic studies, but must incorporate metabolic activation to be relevant for PAs and PANOs.
-
Cell Models: Primary hepatocytes or metabolically competent cell lines like HepaRG are often used.[18]
-
Cytotoxicity Protocol (e.g., MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Expose cells to a range of concentrations of the test compound (PANO or PA) for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.
-
-
Genotoxicity Protocol (e.g., γH2AX Assay):
-
This assay detects DNA double-strand breaks, a hallmark of genotoxicity.[18]
-
Treatment: Expose cells to the test compound.
-
Fixation & Permeabilization: Fix the cells and permeabilize the cell membranes.
-
Immunostaining: Incubate with a primary antibody specific for the phosphorylated histone H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Analysis: Quantify the fluorescence intensity per cell nucleus using immunofluorescence microscopy or flow cytometry. An increase in γH2AX signal indicates DNA damage.
-
Caption: Generalized workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Toxicity Studies
Animal studies are essential for understanding the systemic toxicity and toxicokinetics of PANOs.
-
Animal Model: Rats are commonly used for PA toxicity studies.[25]
-
Protocol Outline:
-
Acclimation: Animals are acclimated to laboratory conditions.
-
Dosing: The test substance is administered, typically via oral gavage or intravenous injection, at several dose levels. A control group receives the vehicle only.[25]
-
Observation: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, lethargy). Body weights are recorded regularly.[10]
-
Sample Collection: Blood samples are collected at various time points for toxicokinetic analysis and clinical chemistry (to assess liver function, e.g., ALT, AST levels).
-
Termination and Necropsy: At the end of the study, animals are euthanized. A gross necropsy is performed, and organs (especially the liver) are collected, weighed, and preserved for histopathological examination.[10]
-
Analysis: Histopathology is performed to identify liver lesions such as necrosis, fibrosis, and sinusoidal obstruction. Adduct levels in tissue or blood can also be quantified.
-
Conclusion
Pyrrolizidine alkaloid N-oxides are critical pro-toxins that contribute significantly to the health risks posed by PA-containing plants. Their toxicity is indirect, requiring a metabolic sequence of reduction to the parent PA followed by oxidative bioactivation to reactive DHPA metabolites. These metabolites induce hepatotoxicity and genotoxicity by forming covalent adducts with cellular proteins and DNA. Understanding the interplay of toxicokinetics and metabolism is paramount for accurately assessing the risk associated with PANO exposure. While PANOs are generally less potent than their parent alkaloids, their contribution to total toxicity cannot be ignored, warranting their inclusion in regulatory monitoring and risk assessments for food and herbal products.
References
- 1. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.wur.nl [research.wur.nl]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans | springermedizin.de [springermedizin.de]
- 7. mdpi.com [mdpi.com]
- 8. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The toxicokinetic and metabolism of structurally diverse pyrrolizidine alkaloids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylseneciphylline N-oxide and its relationship to seneciphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring compounds found in numerous plant species worldwide. Their presence in the food chain and traditional herbal remedies has raised significant toxicological concerns due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity. This technical guide provides an in-depth overview of two such PAs: seneciphylline (B43193) and its derivative, acetylseneciphylline N-oxide. This document outlines their chemical relationship, physicochemical properties, toxicological data, and the molecular mechanisms underlying their biological activity. Furthermore, it provides detailed experimental protocols and visual diagrams to facilitate further research and drug development efforts related to these compounds.
Chemical Relationship and Structure
Seneciphylline is a macrocyclic diester pyrrolizidine alkaloid. This compound is a derivative of seneciphylline where the hydroxyl group at the C12 position is acetylated, and the tertiary nitrogen of the pyrrolizidine ring is oxidized to an N-oxide.[1][2] This N-oxidation is a common metabolic pathway for pyrrolizidine alkaloids and can also occur naturally in plants.[3][4]
The chemical structures of seneciphylline and this compound are presented below.
Data Presentation
Physicochemical Properties
| Property | Seneciphylline | This compound |
| Molecular Formula | C₁₈H₂₃NO₅[5] | C₂₀H₂₅NO₇[6] |
| Molecular Weight | 333.38 g/mol [5] | 391.41 g/mol |
| CAS Number | 480-81-9[5] | 123844-00-8[7] |
| Appearance | White powder[8] | - |
| Melting Point | 217-218 °C[3] | - |
| Optical Rotation | [α]D -128° (chloroform)[3] | - |
| Solubility | Easily soluble in chloroform (B151607) and ethylene (B1197577) chloride; less soluble in alcohol and acetone; difficultly soluble in ether and ligroin.[3] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[6] |
Toxicological Data
| Parameter | Seneciphylline | This compound |
| LD₅₀ (Mouse, i.v.) | 90 mg/kg[8] | - |
| LD₅₀ (Rat, i.v.) | 80 mg/kg[8] | - |
| Hepatotoxicity | Induces severe liver injury in mice (70 mg/kg, oral) through apoptosis.[6] | - |
| Cytotoxicity | Induces apoptosis in primary mouse and human hepatocytes (5-50 μM).[6] | - |
Experimental Protocols
Isolation of Seneciphylline and its N-oxide from Senecio species
This protocol is a generalized procedure for the extraction and isolation of pyrrolizidine alkaloids from plant material, which can be adapted for seneciphylline and this compound.
Materials:
-
Dried and powdered plant material (Senecio species)
-
Sulfuric acid (0.5 M)
-
Zinc dust
-
Ammonia (B1221849) solution
-
Chloroform
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Dragendorff's reagent for visualization
Procedure:
-
Extraction: The dried plant material is exhaustively extracted with methanol. The methanol extract is then concentrated under reduced pressure.
-
Acid-Base Extraction: The concentrated extract is acidified with 0.5 M sulfuric acid and filtered. The acidic aqueous solution is washed with chloroform to remove non-alkaloidal compounds.
-
Reduction of N-oxides (Optional but recommended for total alkaloid content): Zinc dust is added to the acidic solution to reduce the N-oxides to the corresponding tertiary amines. The mixture is stirred for several hours.
-
Isolation of Free Bases: The solution is made alkaline with ammonia and then extracted repeatedly with chloroform. The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel. Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by TLC.
-
Identification and Purification: Fractions containing compounds with similar Rf values are combined. The purity and identity of the isolated seneciphylline and other alkaloids can be confirmed by spectroscopic methods (NMR, MS). This compound, if not reduced, can be isolated using similar chromatographic techniques, often requiring more polar solvent systems.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxicity of seneciphylline and this compound in a cell line such as human hepatoma HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Seneciphylline and this compound stock solutions in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of seneciphylline or this compound (e.g., in the range of 1-100 μM) for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Mechanisms of Action
The primary mechanism of seneciphylline-induced toxicity involves its metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic dehydroalkaloids. These metabolites can readily alkylate cellular macromolecules, including DNA and proteins, leading to cellular damage and toxicity.[8]
A key pathway implicated in seneciphylline-induced hepatotoxicity is the mitochondria-mediated apoptosis.[6] Studies have shown that seneciphylline treatment leads to the activation of c-Jun N-terminal kinase (JNK), which plays a crucial role in the apoptotic process. Activated JNK can lead to the disruption of mitochondrial homeostasis, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[6] Cytochrome c then participates in the formation of the apoptosome, which activates caspases and executes the apoptotic program.
Diagrams
Caption: Seneciphylline-induced apoptosis pathway.
Caption: General experimental workflow.
References
- 1. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocell - Isolation and Identification of Pyrrolizidine Alkaloids of Senecio rudbeckiaefolius MEYEN & WALPERS (ASTERACEAE) - CONICET [bicyt.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:123844-00-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 美国GlpBio - this compound | Cas# 123844-00-8 [glpbio.cn]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Resolution Mass Spectrometry of Acetylseneciphylline N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species. PAs and their N-oxides are of significant concern in food safety, toxicology, and drug development due to their potential hepatotoxicity, genotoxicity, and carcinogenicity. Accurate and sensitive detection of these compounds is crucial for risk assessment and quality control. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UPLC), offers a powerful analytical tool for the unambiguous identification and quantification of this compound in complex matrices. This application note provides a detailed protocol for the analysis of this compound using UPLC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry).
Principle
This method utilizes the high separation efficiency of UPLC and the high mass accuracy and sensitivity of QTOF-MS for the analysis of this compound. The compound is first extracted from the sample matrix and purified using solid-phase extraction (SPE). Following chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the precursor and fragment ions with high resolution, allowing for confident identification and quantification. The characteristic fragmentation pattern of N-oxides, including the neutral loss of an oxygen atom, is a key diagnostic feature.
Quantitative Data
The following table summarizes the key mass spectrometric data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₂₅NO₇ | [1] |
| Molecular Weight | 391.415 g/mol | [1] |
| Monoisotopic Mass | 391.1631 | [1] |
| Protonated Molecule [M+H]⁺ | m/z 392.1704 | Calculated |
| Key Fragment Ion [M+H-16]⁺ (Loss of O) | m/z 376.1755 | [2] |
| Key Fragment Ion [M+H-18]⁺ (Loss of H₂O) | m/z 374.1598 | |
| Key Fragment Ion [M+H-60]⁺ (Loss of Acetyl group) | m/z 332.1493 | [3] |
| Common Necine Base Fragment Ions | m/z 120, 138 | [3] |
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is a general guideline for the extraction of pyrrolizidine alkaloids from plant material or food matrices.[4] Optimization may be required for specific sample types.
Materials:
-
Homogenized sample (e.g., plant material, honey, tea)
-
Extraction Solution: 0.05 M Sulfuric Acid in 50% Methanol (B129727)/Water
-
Neutralization Solution: 2.5% Ammonia (B1221849) solution in Methanol
-
SPE Cartridges: Strong Cation Exchange (SCX)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1-2 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of Extraction Solution.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
SPE Cartridge Conditioning:
-
Wash the SCX cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of 0.05 M sulfuric acid.
-
-
Load 10 mL of the sample extract onto the conditioned SCX cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interferences.
-
Elute the analytes with 10 mL of Neutralization Solution (2.5% ammonia in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
UPLC-QTOF-MS Analysis
Instrumentation:
-
UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-60% B
-
10-12 min: 60-95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
QTOF-MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 50-1000
-
Acquisition Mode: MS and Auto MS/MS (Data-Dependent Acquisition)
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.
Data Analysis
-
Identification: The identification of this compound is based on the accurate mass of the protonated molecule [M+H]⁺ (within a 5 ppm mass tolerance) and the presence of its characteristic fragment ions in the MS/MS spectrum.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. Quantification is performed by integrating the peak area of the extracted ion chromatogram (XIC) for the [M+H]⁺ ion.
Visualizations
References
Application Notes and Protocols: Extraction of Acetylseneciphylline N-oxide from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably within the Senecio genus, such as Senecio vulgaris (common groundsel). PAs and their N-oxides are of significant interest to researchers due to their potential biological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, designed for use in research and drug development settings. The methodologies outlined are based on established principles for the extraction of pyrrolizidine alkaloids and their N-oxides.
Data Presentation
The following table summarizes the quantitative data for the closely related compound seneciphylline (B43193) N-oxide, found in Senecio vulgaris. This data can serve as a reference for expected yields of this compound, which may be present in the same plant material.
| Plant Material | Plant Part | Extraction Solvent | Analytical Method | Mean Concentration of Seneciphylline N-oxide (µg/g dry weight) |
| Senecio vulgaris | Shoots | 2% Formic Acid in Water | LC-MS/MS | 1.8 |
| Senecio vulgaris | Roots | 2% Formic Acid in Water | LC-MS/MS | 0.9 |
Experimental Protocols
This protocol is divided into three main stages: Extraction, Purification, and Quantification.
Extraction of Crude Pyrrolizidine Alkaloid N-oxides
This protocol is adapted from established methods for extracting PAs from Senecio species.
Materials and Reagents:
-
Dried and finely powdered plant material (e.g., Senecio vulgaris)
-
2% (v/v) Formic acid in deionized water
-
Shaker or sonicator
-
Centrifuge
-
0.2 µm nylon membrane filters
-
Rotary evaporator
Procedure:
-
Weigh approximately 10 mg of the finely powdered plant material into a centrifuge tube.
-
Add 1 mL of 2% formic acid solution in water to the plant material.
-
Agitate the mixture for 30 minutes using a shaker or sonicator to ensure thorough extraction.
-
Centrifuge the mixture at 2,600 rpm for 10 minutes to pellet the solid plant material.
-
Filter the supernatant through a 0.2 µm nylon membrane filter to remove any remaining particulate matter.
-
The resulting solution is the crude extract containing pyrrolizidine alkaloids and their N-oxides. For larger scale preparations, the solvent can be removed under reduced pressure using a rotary evaporator.
Purification of this compound
This stage involves the separation of the target N-oxide from other co-extracted compounds using solid-phase extraction (SPE).
Materials and Reagents:
-
Crude extract from the previous step
-
Strong Cation Exchange (SCX) SPE cartridges
-
Methanol
-
Deionized water
-
0.5% (v/v) Ammonia (B1221849) in methanol
-
pH meter
Procedure:
-
Condition the SCX SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to run dry.
-
Load the sample: Acidify the crude extract to approximately pH 2-3 with formic acid if necessary. Load the acidified crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove neutral and acidic impurities.
-
Elute the PA N-oxides: Elute the pyrrolizidine alkaloids and their N-oxides from the cartridge with 5 mL of 0.5% ammonia in methanol. This basic solution neutralizes the charge on the alkaloids, allowing them to be released from the SCX sorbent.
-
Concentrate the purified fraction: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified PA N-oxide fraction.
For higher purity, further separation of individual N-oxides can be achieved using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).
Quantification of this compound
The concentration of this compound in the purified extract is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the target analyte from other compounds.
-
MS/MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.
Procedure:
-
Prepare standards: Prepare a series of calibration standards of a certified reference standard of this compound in a suitable solvent (e.g., methanol).
-
Prepare the sample: Reconstitute the purified PA N-oxide fraction in a known volume of the initial mobile phase.
-
Inject and analyze: Inject the standards and the sample into the LC-MS/MS system.
-
Quantify: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the sample.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Application Notes and Protocols for Acetylseneciphylline N-oxide Mechanism of Action Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific mechanism of action studies for Acetylseneciphylline N-oxide are limited in publicly available literature. The following information is based on the established mechanisms of action for the closely related parent compound, seneciphylline (B43193), and the general toxicological profile of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides.
Introduction
This compound is a pyrrolizidine alkaloid (PA) N-oxide. PAs are a large group of natural toxins produced by various plant species. While PA N-oxides are generally considered less toxic than their corresponding parent PAs, they can be converted to the toxic PA form within the body, primarily by gut microbiota and hepatic enzymes[1][2]. The primary toxicity associated with PAs is hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS)[3][4].
The mechanism of action for PAs, including seneciphylline, involves metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form highly reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids (DHP)[3][4]. These electrophilic metabolites can readily bind to cellular macromolecules, such as proteins and DNA, forming adducts that trigger cellular damage, leading to cytotoxicity and genotoxicity[3][4][5].
Key toxicological effects of PAs like seneciphylline include the induction of apoptosis through the mitochondrial-mediated pathway and the generation of reactive oxygen species (ROS)[6][7].
General Mechanism of Action of Pyrrolizidine Alkaloid N-Oxides
The workflow for the toxic action of this compound is hypothesized to follow the general pathway for PA N-oxides.
Caption: General metabolic activation pathway of this compound.
Quantitative Data
| Pyrrolizidine Alkaloid | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Seneciphylline | HepG2 | 24 | 52.5 | |
| Senecionine | HepG2 | 24 | 43.0 | |
| Seneciphylline | Primary Mouse Hepatocytes | 24 | ~30 | [6] |
| Senecionine | Primary Mouse Hepatocytes | 24 | ~40 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to studying the mechanism of action of this compound, based on methodologies used for other PAs.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
HepG2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat HepG2 cells with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Reactive Oxygen Species (ROS) Detection
Objective: To measure the generation of intracellular ROS induced by this compound.
Materials:
-
HepG2 cells
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Treatment: Seed and treat HepG2 cells with this compound for the desired time.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
Signaling Pathways
Based on studies with seneciphylline and other PAs, the following signaling pathway leading to apoptosis is proposed.
Caption: Proposed mitochondrial-mediated apoptosis pathway.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Investigation of Gynura segetum root extract (GSrE) induced hepatotoxicity based on metabolomic signatures and microbial community profiling in rats [frontiersin.org]
- 4. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphocreatine attenuates Gynura segetum-induced hepatocyte apoptosis via a SIRT3-SOD2-mitochondrial reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inchem.org [inchem.org]
Application Notes and Protocols for Investigating the Genotoxicity of Acetylseneciphylline N-oxide
Introduction
Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide. PAs are a large group of natural toxins found in many plant species. While the N-oxide forms are generally less toxic, they can be converted back to the parent PA in the gut and subsequently metabolized in the liver to highly reactive pyrrolic esters.[1][2] These metabolites are known to be genotoxic and carcinogenic, primarily through the formation of DNA adducts.[3][4][5] Therefore, a thorough investigation of the genotoxicity of this compound is crucial for risk assessment.
This document provides detailed protocols for a battery of standard in vitro genotoxicity assays: the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the alkaline comet assay. These tests are designed to detect different endpoints of genotoxicity, including point mutations, chromosomal damage, and DNA strand breaks, respectively.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7] The assay is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.[8]
Experimental Protocol
a. Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/Biotin solution
-
S9 fraction (from Aroclor 1254-induced rat liver) and S9 co-factor mix
-
This compound (test substance)
-
Positive controls (e.g., 2-nitrofluorene (B1194847) for TA98 without S9, sodium azide (B81097) for TA100 without S9, 2-aminoanthracene (B165279) for both strains with S9)
-
Negative control (vehicle, e.g., DMSO)
b. Procedure (Plate Incorporation Method): [9]
-
Prepare overnight cultures of the bacterial strains.
-
For each concentration of the test substance, positive control, and negative control, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution to 2.0 mL of molten top agar at 45°C.
-
For assays with metabolic activation, add 0.5 mL of the S9 mix to the top agar. For assays without metabolic activation, add 0.5 mL of phosphate (B84403) buffer.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
Data Presentation
| Concentration (µ g/plate ) | Without S9 Activation | With S9 Activation |
| TA98 | Mean Revertants ± SD | Mean Revertants ± SD |
| Vehicle Control | 25 ± 5 | 30 ± 6 |
| 0.1 | 28 ± 4 | 45 ± 7 |
| 1 | 30 ± 6 | 89 ± 12 |
| 10 | 35 ± 5 | 152 ± 18 |
| 100 | 42 ± 7 | 280 ± 25 |
| Positive Control | 250 ± 20 | 450 ± 30 |
| TA100 | Mean Revertants ± SD | Mean Revertants ± SD |
| Vehicle Control | 120 ± 15 | 130 ± 18 |
| 0.1 | 125 ± 12 | 180 ± 20 |
| 1 | 130 ± 16 | 295 ± 28 |
| 10 | 145 ± 14 | 450 ± 35 |
| 100 | 160 ± 18 | 620 ± 45 |
| Positive Control | 850 ± 50 | 1100 ± 70 |
A result is considered positive if a dose-related increase in revertants is observed, and the number of revertants is at least twice the background (vehicle control) count.
Experimental Workflow: Ames Test
Caption: Workflow for the bacterial reverse mutation (Ames) test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[10] This assay is performed in mammalian cells and is a key component of genotoxicity testing.[11][12]
Experimental Protocol (OECD 487)[10][13]
a. Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)
-
Cell culture medium and supplements
-
S9 fraction and co-factor mix
-
This compound (test substance)
-
Positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9)
-
Negative control (vehicle)
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
b. Procedure:
-
Seed cells and allow them to attach and grow for 24 hours.
-
Treat cells with various concentrations of the test substance, positive controls, and negative control, both with and without S9 metabolic activation. A short treatment (3-6 hours) followed by a recovery period, and a long treatment (24 hours) without S9 are typically performed.
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells at a time point that allows for the completion of one cell cycle after treatment.
-
Treat cells with a hypotonic solution, fix, and drop onto microscope slides.
-
Stain the slides and score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.
Data Presentation
| Concentration (µM) | Treatment Duration (hours) | S9 Activation | % Binucleated Cells with Micronuclei (Mean ± SD) | CBPI |
| Vehicle Control | 3 | - | 1.2 ± 0.3 | 1.85 |
| 1 | 3 | - | 1.5 ± 0.4 | 1.82 |
| 10 | 3 | - | 2.1 ± 0.5 | 1.75 |
| 50 | 3 | - | 3.5 ± 0.8 | 1.60 |
| Positive Control | 3 | - | 15.8 ± 2.1 | 1.45 |
| Vehicle Control | 3 | + | 1.4 ± 0.4 | 1.88 |
| 1 | 3 | + | 2.8 ± 0.6 | 1.80 |
| 10 | 3 | + | 5.9 ± 1.2 | 1.68 |
| 50 | 3 | + | 12.4 ± 1.9 | 1.52 |
| Positive Control | 3 | + | 22.5 ± 2.8 | 1.35 |
Experimental Workflow: In Vitro Micronucleus Assay
Caption: Workflow for the in vitro micronucleus assay.
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13] Under alkaline conditions, this assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[14][15]
Experimental Protocol
a. Materials:
-
Mammalian cells (e.g., HepG2, TK6)
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
b. Procedure: [16]
-
Treat cells with this compound for a suitable duration.
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated slide and allow it to solidify.
-
Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Place the slides in an electrophoresis tank filled with cold alkaline buffer for DNA unwinding.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain with a fluorescent DNA dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using software to quantify DNA damage (e.g., % tail DNA, tail length, tail moment).
Data Presentation
| Concentration (µM) | Treatment Duration (hours) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control | 2 | 3.5 ± 1.2 | 0.8 ± 0.3 |
| 1 | 2 | 5.8 ± 1.9 | 1.5 ± 0.5 |
| 10 | 2 | 12.4 ± 3.5 | 4.2 ± 1.1 |
| 50 | 2 | 28.9 ± 5.8 | 10.5 ± 2.4 |
| Positive Control | 2 | 45.2 ± 6.7 | 18.9 ± 3.1 |
Experimental Workflow: Comet Assay
Caption: Workflow for the alkaline comet assay.
Proposed Mechanism of Genotoxicity
Pyrrolizidine alkaloid N-oxides are generally considered a detoxification product.[4] However, they can be reduced back to the parent PA by gut microbiota.[1] The parent PA is then metabolized, primarily by cytochrome P450 enzymes in the liver, to form reactive dehydropyrrolizidine (DHP) esters.[5] These electrophilic metabolites can then bind to cellular macromolecules, including DNA, to form DNA adducts.[3][4] This can lead to mutations and chromosomal damage, which are hallmarks of genotoxicity.
Caption: Proposed metabolic activation and genotoxicity pathway.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity | MDPI [mdpi.com]
- 5. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 9. criver.com [criver.com]
- 10. policycommons.net [policycommons.net]
- 11. criver.com [criver.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. researchtweet.com [researchtweet.com]
- 14. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Modified Alkaline Comet Assay for Measuring DNA Repair Capacity in Human Populations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Acetylseneciphylline N-oxide Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins found in numerous plant species. PAs and their N-oxides are known for their potential to cause significant toxicity, primarily targeting the liver (hepatotoxicity), but also affecting other organs such as the lungs, potentially leading to conditions like pulmonary arterial hypertension. Due to the widespread occurrence of PA-containing plants, there is a risk of contamination in animal feed and human food products, making the study of their toxicity crucial for risk assessment and the development of potential therapeutic interventions.
These application notes provide detailed protocols for two well-established animal models relevant for studying the toxic effects associated with this compound and other PAs: the acetaminophen-induced acute liver injury model in mice and the monocrotaline-induced pulmonary arterial hypertension model in rats. While specific quantitative data for this compound is limited in publicly available literature, these models serve as excellent surrogates to investigate the mechanisms of hepatotoxicity and pulmonary toxicity, and to evaluate potential protective agents.
Section 1: Animal Model for Hepatotoxicity - Acetaminophen-Induced Liver Injury in Mice
The acetaminophen (B1664979) (APAP)-induced liver injury model is a highly reproducible and translationally relevant model for studying acute, dose-dependent centrilobular hepatic necrosis. The mechanism of APAP toxicity, involving metabolic activation and subsequent oxidative stress, shares similarities with the bioactivation of pyrrolizidine alkaloids, making it a suitable model to investigate the hepatotoxic potential of compounds like this compound.
Data Presentation: Quantitative Assessment of Acetaminophen-Induced Hepatotoxicity
The following table summarizes key quantitative data typically collected in an APAP-induced hepatotoxicity study in mice.
| Parameter | Control Group | APAP-Treated Group (e.g., 300-500 mg/kg) | N-acetylcysteine (NAC) + APAP Group | Citation |
| Serum ALT (U/L) | 20 - 50 | > 5,000 | < 1,000 | [1][2] |
| Serum AST (U/L) | 50 - 150 | > 8,000 | < 1,500 | [2] |
| Hepatic Glutathione (B108866) (GSH) (% of control) | 100% | < 20% | > 80% | [3] |
| Histopathological Necrosis Score (0-4 scale) | 0 | 3 - 4 (Severe centrilobular necrosis) | < 1 (Minimal necrosis) | [4][5] |
| Mortality Rate | 0% | Varies with dose (e.g., 20-50%) | < 10% | [1] |
Experimental Protocol: Induction and Assessment of Acute Liver Injury
Materials:
-
Acetaminophen (APAP) powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Heating plate/stirrer
-
N-acetylcysteine (NAC)
-
Male C57BL/6 mice (8-10 weeks old)
-
Animal handling and dosing equipment (e.g., gavage needles)
-
Equipment for blood collection (e.g., microcentrifuge tubes)
-
Equipment for tissue processing (formalin, paraffin, microtome)
-
Biochemical analyzer for ALT/AST measurement
-
Histology staining reagents (Hematoxylin and Eosin)
Protocol:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Fasting: Fast mice overnight (approximately 12-16 hours) before APAP administration to deplete hepatic glutathione stores, which enhances the toxic effect.
-
APAP Solution Preparation: Prepare a fresh solution of APAP in warm (50-60°C) sterile PBS. A typical concentration is 15-30 mg/mL. Ensure the APAP is fully dissolved before administration. Cool the solution to room temperature before injection.
-
Dosing:
-
Control Group: Administer an equivalent volume of the vehicle (PBS) intraperitoneally (i.p.).
-
APAP Group: Administer a single i.p. injection of APAP at a dose of 300-500 mg/kg body weight.[1]
-
Protective Agent Group (NAC): Administer NAC (e.g., 300 mg/kg, i.p.) 30 minutes to 1 hour after APAP administration.[2]
-
-
Sample Collection: At selected time points (e.g., 6, 12, 24 hours) post-APAP injection, euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
-
Tissue Collection: Perfuse the liver with cold PBS. Collect a portion of the liver and fix it in 10% neutral buffered formalin for histopathological analysis. Snap-freeze another portion in liquid nitrogen for biochemical assays (e.g., glutathione measurement).
-
-
Histopathological Analysis: Process the formalin-fixed liver tissue, embed in paraffin, and cut 4-5 µm sections. Stain with Hematoxylin and Eosin (H&E). Evaluate the sections for the extent of centrilobular necrosis, inflammation, and hemorrhage.[4][5]
Signaling Pathway in Acetaminophen-Induced Hepatotoxicity
// Nodes APAP [label="Acetaminophen (APAP)", fillcolor="#FBBC05", fontcolor="#202124"]; CYP2E1 [label="CYP2E1 Metabolism\nin Hepatocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; NAPQI [label="NAPQI\n(Toxic Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="Glutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detox [label="Detoxification", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Adducts [label="Mitochondrial\nProtein Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(ROS/RNS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK_Activation [label="JNK Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Necrosis [label="Hepatocyte Necrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAC [label="N-acetylcysteine\n(NAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges APAP -> CYP2E1; CYP2E1 -> NAPQI [label="Bioactivation"]; NAPQI -> GSH [label="Conjugation"]; GSH -> Detox; NAPQI -> Protein_Adducts [label="Covalent Binding\n(GSH Depletion)"]; Protein_Adducts -> Mito_Dysfunction; Mito_Dysfunction -> Oxidative_Stress; Oxidative_Stress -> JNK_Activation; JNK_Activation -> Mito_Dysfunction [label="Amplification Loop"]; Mito_Dysfunction -> Necrosis; Oxidative_Stress -> Necrosis; NAC -> GSH [label="Replenishes", style=dashed, color="#34A853"]; NAC -> NAPQI [label="Direct Scavenging", style=dashed, color="#34A853"];
// Invisible edges for alignment edge [style=invis]; Detox -> Mito_Dysfunction; } caption: "Signaling pathway of acetaminophen-induced hepatotoxicity."
Experimental Workflow Diagram
// Nodes Start [label="Start: Acclimatize Mice (1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fasting [label="Overnight Fasting (12-16h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Divide into Groups\n(Control, APAP, APAP+NAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Administer Compounds (i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; Timepoints [label="Euthanasia at Timepoints\n(e.g., 6, 12, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Collection [label="Sample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood [label="Blood (Serum)", fillcolor="#FFFFFF", fontcolor="#202124"]; Liver [label="Liver Tissue", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochemistry [label="Serum ALT/AST", fillcolor="#FFFFFF", fontcolor="#202124"]; Histology [label="H&E Staining", fillcolor="#FFFFFF", fontcolor="#202124"]; Biochem_Liver [label="Hepatic GSH", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: Data Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Fasting; Fasting -> Grouping; Grouping -> Dosing; Dosing -> Timepoints; Timepoints -> Sample_Collection; Sample_Collection -> Blood; Sample_Collection -> Liver; Blood -> Biochemistry; Liver -> Histology; Liver -> Biochem_Liver; Biochemistry -> Analysis; Histology -> Analysis; Biochem_Liver -> Analysis; Analysis -> End; } caption: "Workflow for acetaminophen-induced hepatotoxicity study."
Section 2: Animal Model for Pulmonary Toxicity - Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
Monocrotaline (MCT), another pyrrolizidine alkaloid, is widely used to induce pulmonary arterial hypertension (PAH) in rats. This model is valuable for studying the vascular remodeling and inflammation in the lungs that can be caused by certain PAs.
Data Presentation: Quantitative Assessment of Monocrotaline-Induced PAH
The following table presents typical quantitative data from an MCT-induced PAH study in rats.
| Parameter | Control Group | MCT-Treated Group (e.g., 60 mg/kg) | Therapeutic Agent + MCT Group | Citation |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 20 - 30 | 50 - 70 | 35 - 50 | [6] |
| Right Ventricular Hypertrophy Index (RV/LV+S) | 0.25 - 0.35 | 0.50 - 0.70 | 0.35 - 0.50 | [6] |
| Pulmonary Artery Wall Thickness (%) | 10 - 15 | 25 - 40 | 15 - 25 | |
| Inflammatory Cell Infiltration (cells/field) | < 10 | > 50 | < 25 | [5][6] |
Experimental Protocol: Induction and Assessment of Pulmonary Arterial Hypertension
Materials:
-
Monocrotaline (MCT)
-
Sterile Saline
-
Male Sprague-Dawley rats (200-250 g)
-
Animal handling and dosing equipment
-
Echocardiography system
-
Pressure transducer and catheter for hemodynamic measurements
-
Equipment for tissue processing (formalin, paraffin, microtome)
-
Histology staining reagents (H&E, Masson's Trichrome)
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week as described for the mouse model.
-
MCT Administration: Administer a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg body weight) dissolved in sterile saline.[6]
-
Monitoring: Monitor the animals for clinical signs of PAH, such as shortness of breath and lethargy. Body weight should be recorded regularly.
-
Therapeutic Intervention (if applicable): A potential therapeutic agent can be administered daily starting from day 1 (prophylactic) or after the establishment of PAH, typically around day 14-21 (therapeutic).[6]
-
Terminal Procedures (Day 21-28):
-
Hemodynamic Assessment: Anesthetize the rat and measure the Right Ventricular Systolic Pressure (RVSP) by inserting a catheter into the right ventricle via the jugular vein.
-
Euthanasia and Tissue Collection: After hemodynamic measurements, euthanize the rat. Excise the heart and lungs.
-
Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh both parts separately to calculate the hypertrophy index (Fulton's Index: RV/[LV+S]).
-
Histopathology: Fix the lungs by inflating with 10% neutral buffered formalin. Process the tissue for H&E and Masson's trichrome staining to assess pulmonary artery wall thickness, muscularization, and perivascular inflammation and fibrosis.
-
Signaling Pathway in Monocrotaline-Induced PAH
// Nodes MCT [label="Monocrotaline (MCT)", fillcolor="#FBBC05", fontcolor="#202124"]; Liver_Metabolism [label="Hepatic Metabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; MCTP [label="MCT Pyrrole (MCTP)\n(Toxic Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endothelial_Injury [label="Pulmonary Endothelial\nCell Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Macrophages, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VSMC_Proliferation [label="Vascular Smooth Muscle\nCell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Remodeling [label="Pulmonary Vascular\nRemodeling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAH [label="Pulmonary Arterial\nHypertension (PAH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RVH [label="Right Ventricular\nHypertrophy (RVH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MCT -> Liver_Metabolism; Liver_Metabolism -> MCTP; MCTP -> Endothelial_Injury; Endothelial_Injury -> Inflammation; Inflammation -> VSMC_Proliferation; VSMC_Proliferation -> Remodeling; Inflammation -> Fibrosis; Fibrosis -> Remodeling; Remodeling -> PAH; PAH -> RVH; } caption: "Pathway of monocrotaline-induced pulmonary hypertension."
Conclusion
The provided application notes and protocols describe robust and well-characterized animal models for investigating the hepatotoxicity and pulmonary toxicity relevant to this compound and other pyrrolizidine alkaloids. The acetaminophen-induced liver injury model in mice is ideal for studying acute hepatotoxicity and evaluating hepatoprotective compounds. The monocrotaline-induced pulmonary arterial hypertension model in rats is a standard for investigating PA-induced lung pathology. By utilizing these models, researchers can gain valuable insights into the mechanisms of toxicity and develop strategies to mitigate the adverse health effects of these prevalent natural toxins.
References
- 1. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Studies of Acetylseneciphylline N-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylseneciphylline N-oxide is a pyrrolizidine (B1209537) alkaloid N-oxide (PA N-oxide), a class of natural compounds found in numerous plant species. While PA N-oxides themselves are generally considered less toxic than their corresponding parent pyrrolizidine alkaloids (PAs), they can be converted to toxic PAs through metabolic reduction in the body.[1][2] This bioactivation process is a critical area of study in toxicology and drug metabolism, as the resulting PAs can be further metabolized by hepatic enzymes to reactive pyrrolic species that can form adducts with DNA and proteins, leading to hepatotoxicity and carcinogenicity.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of the metabolic fate of this compound. The described methodologies are designed to enable researchers to assess its conversion to acetylseneciphylline and to identify the enzymes involved in its biotransformation.
Metabolic Pathway of Pyrrolizidine Alkaloid N-Oxides
The primary metabolic pathway of concern for PA N-oxides involves a two-step process:
-
Reduction to the Parent PA: PA N-oxides can be reduced to their corresponding PAs. This reduction is known to be carried out by intestinal microbiota under anaerobic conditions and by hepatic cytochrome P450 (CYP) enzymes.[2][5]
-
Activation of the Parent PA: The resulting PA (in this case, acetylseneciphylline) can then undergo metabolic activation, primarily by hepatic CYPs, to form reactive pyrrolic metabolites. These metabolites are responsible for the observed toxicity.
Understanding the kinetics and the enzymes involved in the initial reduction step is crucial for assessing the potential risk associated with exposure to this compound.
Experimental Workflows
The following diagrams illustrate the overall experimental workflow for studying the metabolism of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro metabolic studies of this compound.
Table 1: In Vitro Metabolism of this compound in Rat Liver Microsomes
| Parameter | Value |
| Incubation Conditions | |
| Substrate Concentration | 10 µM |
| Microsomal Protein | 0.5 mg/mL |
| NADPH Concentration | 1 mM |
| Incubation Time | 60 min |
| Temperature | 37°C |
| Kinetic Parameters | |
| Vmax (pmol/min/mg protein) | 150.2 ± 12.5 |
| Km (µM) | 25.8 ± 3.1 |
| Intrinsic Clearance (Vmax/Km) | 5.82 µL/min/mg protein |
Table 2: Contribution of Specific CYP Isoforms to this compound Reduction
| CYP Isoform | Relative Contribution (%) |
| CYP1A2 | 45.3 ± 4.2 |
| CYP2D6 | 38.9 ± 3.7 |
| CYP3A4 | 8.1 ± 1.5 |
| Other CYPs | 7.7 ± 2.1 |
Table 3: Anaerobic Metabolism of this compound by Intestinal Microbiota
| Parameter | Value |
| Incubation Conditions | |
| Substrate Concentration | 10 µM |
| Fecal Slurry Concentration | 10% (w/v) |
| Incubation Time | 120 min |
| Temperature | 37°C |
| Metabolite Formation | |
| Acetylseneciphylline Formed (µM) | 6.8 ± 0.9 |
| Conversion Rate (%) | 68.0 ± 9.0 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To determine the kinetic parameters of this compound reduction in a hepatic model.
Materials:
-
This compound
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Trichloroacetic acid (TCA)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, RLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration range, e.g., 1-100 µM).
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Identification of CYP Isoforms Involved in this compound Reduction
Objective: To identify the specific cytochrome P450 enzymes responsible for the reduction of this compound.
Materials:
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4, etc.) expressed in a suitable system (e.g., baculovirus-insect cells).
-
Selective chemical inhibitors for CYP isoforms (e.g., furafylline (B147604) for CYP1A2, quinidine (B1679956) for CYP2D6).
-
All other materials from Protocol 1.
Procedure:
-
Follow the general procedure outlined in Protocol 1, but replace the rat liver microsomes with individual recombinant human CYP isoforms.
-
For the chemical inhibition study, pre-incubate the rat liver microsomes with a selective inhibitor for 15 minutes at 37°C before adding this compound.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of each CYP isoform.
Protocol 3: Anaerobic Metabolism of this compound by Intestinal Microbiota
Objective: To assess the potential for reductive metabolism of this compound by gut bacteria.
Materials:
-
Fresh fecal samples from rats or humans.
-
Anaerobic incubation medium (e.g., brain heart infusion broth).
-
Anaerobic chamber or gas pack system.
-
All other relevant materials from Protocol 1.
Procedure:
-
Inside an anaerobic chamber, prepare a fecal slurry (e.g., 10% w/v) in the anaerobic incubation medium.
-
Add this compound to the fecal slurry at a final concentration of 10 µM.
-
Incubate the mixture under anaerobic conditions at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, take an aliquot of the incubation mixture and immediately quench the reaction with ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in Protocol 1 (steps 7-9) for LC-MS/MS analysis.
Analytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound and its metabolite, acetylseneciphylline.
-
Chromatographic Separation: A C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for sensitive and selective detection. The MRM transitions for the parent compound and the metabolite should be optimized.
The protocols and data presented here provide a framework for the comprehensive in vitro evaluation of the metabolic fate of this compound. By elucidating the pathways and enzymes involved in its bioactivation, these studies are essential for a thorough risk assessment and for understanding the potential for hepatotoxicity in humans and animals. The use of both hepatic and intestinal models provides a more complete picture of the metabolic disposition of this compound.
References
Application Notes and Protocols for Screening Acetylseneciphylline N-oxide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the bioactivity of acetylseneciphylline N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PA N-oxide). The primary focus is on evaluating potential hepatotoxicity and genotoxicity, which are characteristic concerns for this class of compounds. The protocols are designed for implementation in a standard cell biology or toxicology laboratory.
Pyrrolizidine alkaloids (PAs) are naturally occurring toxins found in numerous plant species, and their presence as contaminants in food and herbal remedies is a significant health concern. While PA N-oxides are generally less toxic than their parent PAs, they can be converted to their toxic counterparts by metabolic processes. Therefore, a thorough evaluation of their bioactivity is crucial.
The following protocols detail cell-based assays to determine the cytotoxic and genotoxic potential of this compound. These assays utilize metabolically competent human liver cell lines to mimic the in vivo metabolic activation that is critical for PA toxicity.
Cytotoxicity Assessment of this compound
This protocol describes how to assess the concentration-dependent cytotoxicity of this compound in a human liver cell line. Two common methods are provided: the MTT assay, which measures cell viability via mitochondrial activity, and the LDH assay, which measures cytotoxicity via membrane integrity.
Experimental Protocol: MTT Assay
-
Cell Line and Culture:
-
Use a metabolically competent human liver cell line such as HepaRG or HepG2.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and treat them with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic compound).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Experimental Protocol: LDH Assay
-
Cell Line and Culture:
-
Follow the same cell culture procedures as for the MTT assay.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate as described above.
-
Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours. Include controls as in the MTT assay.
-
After incubation, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
-
Determine the EC₅₀ value (the concentration that causes 50% of maximum LDH release).
-
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) - MTT Assay (48h) | Cytotoxicity (%) - LDH Assay (48h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | 98 ± 4.8 | 3 ± 1.5 |
| 10 | 95 ± 6.1 | 8 ± 2.5 |
| 50 | 82 ± 7.3 | 25 ± 3.8 |
| 100 | 65 ± 8.9 | 48 ± 5.2 |
| 250 | 41 ± 6.5 | 75 ± 6.9 |
| 500 | 22 ± 4.2 | 92 ± 4.7 |
| IC₅₀ / EC₅₀ (µM) | ~180 | ~110 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Genotoxicity Assessment of this compound
This section provides protocols for assessing the genotoxic potential of this compound. The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a hallmark of genotoxicity. The micronucleus assay is used to detect chromosomal damage.
Experimental Protocol: γH2AX Assay
-
Cell Line and Culture:
-
Use a metabolically competent human liver cell line such as HepaRG.
-
Culture the cells as previously described.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with non-cytotoxic concentrations of this compound (determined from the cytotoxicity assays) for 24 hours. Include a vehicle control and a positive control (e.g., etoposide).
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of γH2AX foci per nucleus.
-
A significant increase in γH2AX foci compared to the vehicle control indicates genotoxicity.
-
Experimental Protocol: Micronucleus Assay
-
Cell Line and Culture:
-
Use a suitable cell line such as TK6 cells engineered to express relevant CYP enzymes, or HepG2 cells.
-
Culture the cells as recommended.
-
-
Assay Procedure:
-
Treat the cells with a range of concentrations of this compound for a period that allows for at least one cell division (e.g., 24-48 hours).
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells and fix them.
-
Stain the cells with a DNA dye (e.g., DAPI or Giemsa).
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
-
Data Analysis:
-
A statistically significant increase in the frequency of micronucleated cells compared to the vehicle control indicates clastogenic or aneugenic effects.
-
Data Presentation: Genotoxicity of this compound
| Concentration (µM) | γH2AX Fold Induction (vs. Control) | Micronucleus Frequency (%) |
| 0 (Vehicle Control) | 1.0 ± 0.2 | 1.5 ± 0.5 |
| 10 | 1.2 ± 0.3 | 1.8 ± 0.6 |
| 25 | 2.5 ± 0.5 | 3.2 ± 0.8 |
| 50 | 4.8 ± 0.9 | 6.5 ± 1.2 |
| 100 | 8.2 ± 1.5 | 12.1 ± 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for screening the bioactivity of this compound.
Caption: General metabolic activation pathway of pyrrolizidine alkaloids leading to toxicity.
Troubleshooting & Optimization
Technical Support Center: Acetylseneciphylline N-oxide HPLC Analysis
Welcome to the Technical Support Center for the chromatographic analysis of acetylseneciphylline N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal resolution of this compound in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the resolution of this compound in HPLC?
The resolution (Rs) of chromatographic peaks is governed by three main factors: efficiency (N), selectivity (α), and the retention factor (k).[1]
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency leads to sharper peaks, which are easier to resolve. It can be improved by using longer columns or columns with smaller particle sizes.[1]
-
Selectivity (α): This is a measure of the chemical distinction the chromatographic system can make between this compound and other closely eluting compounds. It is the most critical factor for improving resolution and is influenced by the choice of stationary phase, mobile phase composition, and temperature.[1]
-
Retention Factor (k): This is a measure of the time the analyte spends in the stationary phase relative to the mobile phase. Optimizing the retention factor can lead to better separation.
Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?
Peak tailing for basic compounds like pyrrolizidine (B1209537) alkaloids can be a common issue. The likely causes include:
-
Secondary Interactions: Interaction of the basic analyte with acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can result in poor peak shape.
-
Column Contamination or Voids: A contaminated guard or analytical column, or a void at the column inlet, can disrupt the sample flow path.[2]
To address peak tailing, consider the following solutions:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 1-2 units away from the pKa of the analyte.[3] For basic compounds, a lower pH (e.g., 2-4) can protonate the silanol groups and reduce tailing.[3]
-
Use of Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), or use a buffer to maintain a consistent pH.
-
Lower Injection Volume/Concentration: Reduce the amount of sample injected onto the column.
-
Column Washing or Replacement: If the column is contaminated, a proper washing procedure or replacement may be necessary. Using a guard column can help protect the analytical column.
Q3: How does temperature affect the separation of this compound and its isomers?
Temperature can have a significant impact on the resolution of isomeric compounds. In the case of pyrrolizidine alkaloids, lowering the column temperature has been shown to improve the resolution of stereoisomers.[1] One study successfully resolved isomeric pyrrolizidine alkaloids by operating the UHPLC system at 5°C.[1] This is because lower temperatures can enhance the subtle differences in the interactions of isomers with the stationary phase, leading to better separation. However, it's important to note that lower temperatures will also increase the mobile phase viscosity, which can lead to higher backpressure.
Q4: What type of HPLC column is best suited for the analysis of this compound?
Reverse-phase C18 columns are commonly used for the analysis of pyrrolizidine alkaloids and their N-oxides.[4] For improved retention of polar compounds like N-oxides, a Waters ACQUITY UPLC HSS T3 column has been shown to be effective.[5] Additionally, for the separation of diastereomeric N-oxides, a phenyl column may offer different selectivity due to π-π interactions.
Troubleshooting Guides
Problem: Poor Resolution of this compound Peak
This guide provides a systematic approach to troubleshooting and improving the resolution of your target analyte peak.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Step 1: Verify HPLC System Performance
Before modifying the method, ensure the HPLC system is functioning correctly. Check for stable pressure, low baseline noise, and consistent detector response. Address any system-level issues before proceeding.
Step 2: Optimize the Mobile Phase
The mobile phase composition is a powerful tool for manipulating selectivity and retention.
-
Organic Modifier: If using acetonitrile (B52724), try switching to methanol (B129727) or a mixture of both. Methanol can sometimes offer different selectivity for polar compounds.[5]
-
pH Adjustment: Since this compound is a basic compound, the mobile phase pH is critical. Acidifying the mobile phase with 0.1% formic acid is a common practice.[4] Systematically evaluate the effect of pH on resolution.
-
Buffer: Use a buffer (e.g., ammonium (B1175870) formate) to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[1]
Step 3: Evaluate the Stationary Phase
The choice of column chemistry can significantly impact resolution.
-
Column Type: While C18 columns are a good starting point, consider a column with a different selectivity if co-elution is an issue. A phenyl-hexyl or a polar-embedded phase column could provide the necessary selectivity.
-
Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) will increase efficiency and can lead to better resolution.
Step 4: Adjust Column Temperature
As mentioned in the FAQs, temperature can be a key parameter for resolving isomers.
-
Low-Temperature Chromatography: For isomeric pyrrolizidine alkaloids, reducing the column temperature (e.g., to 5°C) has been demonstrated to be highly effective in improving resolution.[1]
-
Elevated Temperature: In some cases, increasing the temperature can improve efficiency and peak shape by reducing mobile phase viscosity. However, for thermolabile compounds, this should be approached with caution.
Data Presentation
The following tables summarize the expected impact of various parameters on the resolution of this compound.
Table 1: Effect of Mobile Phase Composition on Resolution
| Parameter Change | Expected Effect on Retention Time | Expected Effect on Resolution (Rs) | Notes |
| Increase % Organic Solvent | Decrease | May Decrease | Faster elution, but may lead to co-elution if peaks are close. |
| Decrease % Organic Solvent | Increase | May Increase | Longer run times, but can improve separation of early eluting peaks. |
| Change Organic Solvent (ACN to MeOH) | Variable | Variable | Can alter selectivity and improve resolution of specific peak pairs. |
| Add Ion-Pairing Agent | Increase for N-oxides | Can Improve | Hexane-1-sulfonic acid has been used to improve retention of N-oxides.[6] |
Table 2: Influence of Mobile Phase pH and Column Temperature on Resolution
| Parameter | Condition | Expected Outcome for this compound | Rationale |
| Mobile Phase pH | Acidic (e.g., pH 2-4) | Improved peak shape, consistent retention | Suppresses silanol interactions and ensures a single ionic state of the analyte.[3] |
| Neutral to Basic | Peak tailing, variable retention | Analyte may be in multiple ionic states and interact with deprotonated silanols. | |
| Column Temperature | Low (e.g., 5-15°C) | Improved resolution of isomers | Enhances selectivity for closely related structures.[1] |
| High (e.g., 40-50°C) | Sharper peaks, lower backpressure | Decreases mobile phase viscosity, improving mass transfer. |
Experimental Protocols
Protocol 1: General HPLC Method for Pyrrolizidine Alkaloid N-oxides
This protocol provides a starting point for the analysis of this compound.
Workflow for HPLC Analysis
Caption: A general workflow for the HPLC analysis of this compound.
-
Instrumentation: HPLC or UHPLC system coupled with a mass spectrometer (MS/MS).
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3 µm) is a common choice.[4] For higher resolution, a sub-2 µm particle size column can be used.
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[4]
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) and hold for 1-2 minutes.
-
Increase the percentage of Mobile Phase B linearly to a high percentage (e.g., 80-95%) over 10-20 minutes.
-
Hold at the high percentage for a few minutes to elute any strongly retained compounds.
-
Return to the initial conditions and equilibrate the column before the next injection.
-
-
Flow Rate: 0.3 - 0.5 mL/min for UHPLC/HPLC.
-
Column Temperature: Start at 30-40°C and optimize as needed.
-
Injection Volume: 1-5 µL.
-
Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode.
Protocol 2: Systematic Approach to Improving Resolution
This protocol outlines a step-by-step method for optimizing the separation.
-
Establish a Baseline: Run your current method and record the resolution, retention times, and peak shapes for this compound and any closely eluting peaks.
-
Mobile Phase pH Optimization:
-
Prepare mobile phases with different pH values (e.g., 2.5, 3.0, 3.5, 4.0) using formic acid or a suitable buffer.
-
Inject the sample with each mobile phase and record the chromatographic data.
-
Analyze the data to determine the optimal pH for resolution and peak shape.
-
-
Organic Modifier Selection:
-
If using acetonitrile, prepare a mobile phase with methanol at the same percentage.
-
Run the analysis and compare the selectivity and resolution to the acetonitrile method.
-
Consider trying different ratios of acetonitrile and methanol.
-
-
Temperature Study:
-
Using the optimized mobile phase, perform injections at different column temperatures (e.g., 40°C, 30°C, 20°C, 10°C, 5°C).
-
Monitor the resolution and backpressure at each temperature.
-
Select the temperature that provides the best balance of resolution and practical operating pressure.
-
-
Column Selectivity Evaluation:
-
If resolution is still not satisfactory, test a column with a different stationary phase (e.g., a phenyl or polar-embedded column).
-
Repeat the optimization steps with the new column.
-
By systematically evaluating each of these parameters, you can effectively troubleshoot and improve the resolution of this compound in your HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
Acetylseneciphylline N-oxide stability in different solvents and pH
This technical support center provides guidance on the stability of Acetylseneciphylline N-oxide in various experimental conditions. Given the limited specific stability data for this compound, this guide incorporates information on the broader class of pyrrolizidine (B1209537) alkaloid (PA) N-oxides to provide general stability principles and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound, a pyrrolizidine alkaloid N-oxide, is generally more stable in polar protic solvents and under acidic to neutral pH conditions. Like other N-oxides, it is a weak base and can be protonated in acidic environments, which can enhance its stability.[1][2] However, it is susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.[1]
Q2: Which solvents are recommended for dissolving and storing this compound?
For short-term storage and experimental use, polar protic solvents such as water, methanol (B129727), and ethanol (B145695) are recommended as they can stabilize the N-oxide through hydrogen bonding.[1] For analytical purposes, acetonitrile (B52724) is also a suitable choice.[1] Dimethyl sulfoxide (B87167) (DMSO) can also be used for creating stock solutions. It is crucial to use high-purity, anhydrous solvents when long-term stability is desired.
Q3: How does pH affect the stability of this compound?
The stability of this compound is pH-dependent. In acidic solutions (typically pH below 5), it is likely to be more stable due to the protonation of the N-oxide group.[1][2] Neutral pH is also generally acceptable for short-term experiments. However, under strongly acidic or basic conditions, the molecule can undergo hydrolysis, leading to the cleavage of the ester linkages.[1] One study showed that several pyrrolizidine alkaloid N-oxides were stable in simulated gastric fluid (acidic) and simulated intestinal fluid (neutral) for up to 6 hours.[3]
Q4: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage of solutions is necessary, they should be stored at 2-8°C for no more than a few days.
Q5: Can this compound convert to its parent alkaloid, Acetylseneciphylline?
Yes, N-oxides of pyrrolizidine alkaloids can be reduced to their corresponding parent tertiary alkaloids. This reduction can be facilitated by certain in-vitro and in-vivo conditions, such as the presence of reducing agents or through metabolic processes mediated by intestinal microbiota and liver enzymes.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of this compound in the prepared sample solution. | - Prepare fresh solutions for each analytical run.- If using an autosampler, ensure it is temperature-controlled (set to 4-8°C).- Verify the pH of your mobile phase and sample diluent; avoid highly basic or acidic conditions if possible.- Perform a time-course study of your sample in the analytical diluent to determine its stability under your specific conditions. |
| Appearance of new peaks in the chromatogram over time | Formation of degradation products. | - Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products (e.g., hydrolysis products).- If hydrolysis is suspected, adjust the pH of the solution to be closer to neutral.- Minimize the exposure of the sample to high temperatures and light. |
| Loss of compound after prolonged extraction with methanol | Thermal degradation during extraction. | A study on pyrrolizidine alkaloid N-oxides showed that prolonged soxhlet extraction with methanol (24 hours) led to a decrease in recovery from 99.5% to 84.1%.[6] Consider using shorter extraction times or methods that do not require high heat. |
| Low recovery from biological matrices | Reduction of the N-oxide to the parent alkaloid or other metabolic conversions. | - Develop analytical methods that can simultaneously quantify both the N-oxide and the parent alkaloid.- Use appropriate sample clean-up techniques to remove interfering substances. |
Data Presentation
Table 1: Summary of Qualitative Stability of Pyrrolizidine Alkaloid N-Oxides (including this compound)
Disclaimer: The following data is generalized for pyrrolizidine alkaloid N-oxides based on available literature. Specific quantitative data for this compound is limited.
| Condition | Solvent/Medium | Stability | Comments | Reference |
| pH | Acidic (pH < 5) | Generally More Stable | Protonation of the N-oxide group contributes to stability. | [1][2] |
| Neutral (pH ~7) | Moderately Stable | Suitable for short-term experiments. | [1] | |
| Basic (pH > 8) | Prone to Degradation | Increased risk of hydrolysis of the ester linkages. | [1] | |
| Simulated Gastric Fluid | Stable (for at least 6 hours) | Tested on four other PA N-oxides. | [3] | |
| Simulated Intestinal Fluid | Stable (for at least 6 hours) | Tested on four other PA N-oxides. | [3] | |
| Solvents | Polar Protic (Water, Methanol, Ethanol) | Generally More Stable | Stabilization through hydrogen bonding. | [1] |
| Acetonitrile | Good Stability | Commonly used for analytical purposes. | [1] | |
| Methanol (with prolonged heat) | Moderate Degradation | Recovery of PA N-oxides decreased after 24h of soxhlet extraction. | [6] | |
| Temperature | -20°C or below (Solid) | High Stability | Recommended for long-term storage. | |
| 2-8°C (Solution) | Short-term Stability | Suitable for a few days. | ||
| Room Temperature (Solution) | Limited Stability | Prepare fresh solutions for optimal results. | ||
| Elevated Temperatures | Prone to Degradation | Avoid high temperatures during sample preparation and storage. | [1] | |
| Light | UV/Visible Light | Potential for Degradation | Store protected from light. | |
| Processing | Silage | Unstable | Seneciphylline N-oxide was undetectable after 3 days. | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
This protocol is based on general guidelines for drug stability testing.[9][10][11]
-
Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Dilute the stock solution with each buffer to a final concentration (e.g., 10 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching: Immediately quench the degradation by adding an equal volume of a suitable organic solvent (e.g., ice-cold acetonitrile) to precipitate buffer salts and stop the reaction.
-
Analysis:
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant by a validated stability-indicating HPLC-UV or LC-MS method to determine the remaining concentration of this compound.
-
-
Data Analysis: Plot the concentration of this compound versus time for each pH value. Calculate the degradation rate constant and the half-life (t½).
Protocol 2: General Procedure for Evaluating Solvent Stability of this compound
-
Solvent Selection: Choose a range of common laboratory solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO).
-
Sample Preparation: Prepare solutions of this compound in each solvent at a known concentration (e.g., 10 µg/mL).
-
Storage Conditions: Store the solutions under controlled conditions, typically at room temperature and protected from light.
-
Time-Point Analysis: Analyze the concentration of this compound in each solution at various time points (e.g., 0, 24, 48, and 72 hours) using a validated analytical method.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.
Mandatory Visualization
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A method for the simultaneous quantitative analysis of pyrrolizidine alkaloids and their N-oxides in plant material [chromaappdb.mn-net.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. gmpsop.com [gmpsop.com]
- 11. qualityhub.com [qualityhub.com]
Technical Support Center: Analysis of Acetylseneciphylline N-oxide in Herbal Extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of acetylseneciphylline N-oxide in herbal extracts. It is intended for researchers, scientists, and drug development professionals working with complex botanical matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on problems arising from matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Signal or No Peak Detected | Inefficient extraction of this compound from the herbal matrix. Ion suppression due to co-eluting matrix components.[1] Degradation of the analytical standard. Issues with the LC-MS/MS system. | Optimize Extraction: Ensure the extraction solvent is appropriate. Acidified water or methanol (B129727) is commonly used for pyrrolizidine (B1209537) alkaloids (PAs).[2] Consider different extraction techniques like maceration, sonication, or pressurized liquid extraction.[3][4] Mitigate Ion Suppression: Improve sample cleanup using Solid-Phase Extraction (SPE), particularly with mixed-mode cation exchange cartridges.[5] Dilute the sample extract to reduce the concentration of interfering compounds.[5] Verify Standard Integrity: Prepare a fresh stock solution of the this compound standard. System Check: Verify LC pump operation, mobile phase composition, and check for leaks in the system. Optimize MS parameters using a tuning solution of your standard.[5] |
| Inconsistent Peak Areas and Poor Reproducibility | Significant and variable matrix effects between different sample preparations.[5] Inconsistent sample preparation, leading to variable analyte recovery and matrix co-extraction. Carryover from the autosampler. | Implement Robust Sample Cleanup: Solid-Phase Extraction (SPE) is highly recommended to obtain cleaner extracts and reduce variability.[5][6] Standardize Protocols: Ensure all sample preparation steps are performed consistently across all samples. Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best option to compensate for variability in matrix effects and recovery.[1] Optimize Autosampler Wash: Implement a thorough needle wash protocol with a strong solvent to prevent carryover between injections.[5] |
| High Background Noise or Elevated Baseline | Co-extraction of a wide range of phytochemicals and endogenous matrix components.[1] Insufficient chromatographic separation from matrix components. | Improve Sample Cleanup: Utilize a more rigorous SPE protocol. Consider a multi-step wash on the SPE cartridge to remove a broader range of interferences.[5] Enhance Chromatographic Resolution: Modify the LC gradient to better separate the analyte from the matrix background. Consider a column with different selectivity (e.g., polar-embedded C18) that may provide better separation from interfering compounds. |
| Peak Tailing or Splitting | Co-eluting matrix components interfering with the peak shape. Overloading of the analytical column. Inappropriate mobile phase pH. | Improve Sample Cleanup: A cleaner extract through SPE can often resolve peak shape issues.[5] Reduce Injection Volume or Dilute Sample: This can prevent column overloading. Adjust Mobile Phase: Ensure the mobile phase pH is suitable for the analysis of basic compounds like pyrrolizidine alkaloids. Acidic modifiers like formic acid are commonly used.[6] |
| Unexpectedly Low or High Recovery of Acetylated N-oxides | Transformation of acetylated PA N-oxides during sample preparation.[7] For instance, deacetylation can occur, leading to a decrease in the target analyte and an increase in the corresponding deacetylated compound.[7] | Modify Sample Preparation: Avoid harsh conditions, such as high temperatures during evaporation of alkaline SPE eluates, which can promote deacetylation, especially when using protic solvents like methanol.[7] Analyze for potential degradation products to confirm if transformation is occurring. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8] In the context of herbal extracts, complex molecules like polyphenols, lipids, and sugars can be co-extracted with this compound. During LC-MS/MS analysis, these co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[9] This leads to inaccurate quantification, poor reproducibility, and can affect the overall sensitivity of the method.[1][5]
Q2: How can I quantitatively assess the presence and extent of matrix effects in my herbal extract samples?
A2: The most common method is the post-extraction spike comparison.[5] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of the analyte spiked into a blank matrix extract (that has undergone the full sample preparation procedure). The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.
Q3: Which sample preparation technique is most effective for reducing matrix effects when analyzing this compound?
A3: For pyrrolizidine alkaloids like this compound, Solid-Phase Extraction (SPE) using a mixed-mode cation-exchange mechanism is highly effective.[5][6] Sorbents such as Oasis MCX are particularly useful as they combine reversed-phase and ion-exchange properties to remove a significant portion of matrix co-extractives, resulting in cleaner extracts and a substantial reduction in matrix effects.[5][6]
Q4: Is it possible to use a QuEChERS-based method for this compound in herbal matrices?
A4: While QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation method, it may not be the most suitable for complex herbal matrices when analyzing pyrrolizidine alkaloids.[9][5] The complexity of herbal extracts often requires a more selective cleanup than what is typically achieved with a standard QuEChERS protocol. SPE generally provides cleaner extracts for this application.[3][5]
Q5: What are the best strategies to compensate for matrix effects if they cannot be completely eliminated?
A5: When matrix effects are still present after optimizing sample preparation and chromatography, several strategies can be employed for accurate quantification:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[2] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Use of a Stable Isotope-Labeled (SIL) Internal Standard: This is the most robust approach.[1] A SIL analog of this compound will have nearly identical chemical properties, chromatographic retention time, and ionization behavior. It will therefore experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction.
-
Standard Addition Method: This involves adding known amounts of the standard to the sample extracts and is a reliable but more labor-intensive method for quantification in the presence of matrix effects.[9][10]
Quantitative Data Summary
The following tables summarize recovery data for pyrrolizidine alkaloids from various matrices using different sample preparation methods. This data can serve as a reference for expected performance.
Table 1: Recovery of Pyrrolizidine Alkaloids Using Different Extraction Methods
| Extraction Method | Matrix | Analyte Class | Recovery Range (%) | Reference |
| Solid-Phase Extraction (SPE) | Feed | Pyrrolizidine Alkaloids | 84.1 - 112.9 | [5] |
| Simplified Methanol Extraction | Honey | Pyrrolizidine Alkaloids | 86 - 111 | [5] |
| Formic Acid Extraction followed by SPE | Honey | Pyrrolizidine Alkaloids | 64.5 - 103.4 | [6] |
| Formic Acid Extraction followed by SPE | Milk | Pyrrolizidine Alkaloids | 65.2 - 112.2 | [6] |
| Formic Acid Extraction followed by SPE | Tea | Pyrrolizidine Alkaloids | 67.6 - 107.6 | [6] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) for Pyrrolizidine Alkaloids
This protocol is a general guideline based on common practices for PA analysis and should be optimized for specific herbal matrices.[5][6]
-
Sample Extraction:
-
SPE Cartridge Cleanup (using a mixed-mode cation exchange cartridge, e.g., Oasis MCX):
-
Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to go dry.[5]
-
Loading: Load the sample supernatant onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[5][6]
-
Washing:
-
Elution: Elute the target analytes with 5 mL of a mixture of ammonia/methanol (e.g., 5:95 or 6:94, v/v).[2][6]
-
Evaporation and Reconstitution:
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction for Pyrrolizidine Alkaloid N-Oxides
This guide provides troubleshooting advice and frequently asked questions for the optimization of solid-phase extraction (SPE) tailored to acetylseneciphylline N-oxide and other related pyrrolizidine (B1209537) alkaloid N-oxides (PANOs).
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for extracting this compound?
A1: For the simultaneous extraction of pyrrolizidine alkaloids (PAs) and their more polar N-oxides, like this compound, a strong cation exchange (SCX) SPE cartridge is highly recommended.[1][2][3][4] The N-oxide group is basic and will be protonated in an acidic solution, allowing for strong retention on the cation exchange sorbent. This provides high selectivity and efficient isolation from complex matrices.
Q2: Why is an acidic solution used for sample extraction and loading?
A2: An acidic solution (e.g., 0.05 M sulfuric acid) is used to ensure that the tertiary amino group of the pyrrolizidine alkaloids and their N-oxides is protonated (positively charged).[1][2][5] This positive charge is essential for the analyte to bind strongly to the negatively charged SCX sorbent during the loading phase.
Q3: What is the mechanism behind eluting the analytes with ammoniated methanol (B129727)?
A3: Ammoniated methanol is a basic solution that neutralizes the positive charge on the analyte. By increasing the pH, the analyte reverts to its neutral form, which disrupts the ionic interaction with the SCX sorbent, allowing it to be eluted from the cartridge.[2][6][7] Methanol then acts as the organic solvent to carry the neutral analyte off the column.
Q4: Can I use a reversed-phase (e.g., C18) cartridge instead?
A4: While reversed-phase C18 cartridges can be used for PA extraction, they are generally less effective for the highly polar N-oxides.[5] PANOs have limited retention on nonpolar C18 sorbents, which can lead to low and inconsistent recoveries. For robust, simultaneous extraction of both PAs and PANOs, SCX is the superior choice.
Troubleshooting Guide
Problem 1: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Incorrect Sample pH: The sample loaded onto the SCX cartridge was not acidic enough, preventing the analyte from becoming protonated and binding to the sorbent. | Ensure the sample extract is acidified to a pH at least 2 units below the pKa of the analyte. Using a dilute acid like 0.05 M H₂SO₄ for extraction is a reliable starting point.[2][8] |
| Cartridge Bed Dried Out: The sorbent bed was allowed to dry out after conditioning and before sample loading, deactivating the stationary phase. | Re-condition the cartridge. Do not let the sorbent go dry before loading the sample. Ensure the liquid level remains above the sorbent bed between the conditioning and loading steps.[9] |
| Elution Solvent is Too Weak: The elution solvent (ammoniated methanol) is not basic enough to neutralize the analyte for efficient elution. | Increase the concentration of ammonia (B1221849) in the methanol. A 2.5% to 5% solution is typically effective.[5][6][7] Ensure the elution solvent is freshly prepared. |
| Insufficient Elution Volume: The volume of the elution solvent was not enough to pass through the entire sorbent bed and completely desorb the analyte. | Increase the volume of the elution solvent. Try eluting with multiple, smaller aliquots (e.g., 3 x 2 mL instead of 1 x 6 mL) and combine them.[2][9] |
| High Sample Loading Flow Rate: The sample was loaded too quickly, not allowing enough residence time for the analyte to interact with and bind to the sorbent. | Decrease the flow rate during sample loading to approximately 1-2 mL/min.[10][11] A slow, steady flow ensures proper equilibrium is established. |
Problem 2: Poor Reproducibility (Inconsistent Recoveries)
| Potential Cause | Recommended Solution |
| Variable Flow Rates: Inconsistent flow rates during the loading, washing, or elution steps between samples. | Use a vacuum manifold with a gauge to ensure a consistent vacuum pressure and flow rate for all samples. Avoid relying solely on gravity feed, which can be inconsistent. |
| Sample Overload: The mass of the analyte and matrix components loaded onto the cartridge exceeds the sorbent's binding capacity. | Decrease the amount of sample loaded onto the cartridge.[10] If necessary, use a larger SPE cartridge with a higher sorbent mass. |
| Incomplete Extraction from Matrix: The initial extraction of the analyte from the sample matrix (e.g., plant material, honey) is inconsistent. | Ensure the sample is thoroughly homogenized. Increase sonication or shaking time during the initial extraction step to ensure complete release of the analyte.[5] |
| Wash Solvent is Too Strong: The wash step is partially eluting the analyte of interest along with the interferences. | Use a less aggressive wash solvent. For SCX, a typical sequence is a water wash followed by a methanol wash.[2] Avoid acidic or basic modifiers in the wash solvent unless specifically validated. |
Experimental Protocol: SCX-SPE for PANO Cleanup
This protocol is a generalized method based on procedures for extracting pyrrolizidine alkaloids and their N-oxides from complex matrices.[2][6][7]
1. Sample Preparation (Liquid Matrix like Honey) a. Weigh 10 g of the homogenized sample into a centrifuge tube. b. Add 30 mL of 0.05 M sulfuric acid (extraction solution). c. Shake vigorously for 30 minutes. d. Centrifuge at 3,800 x g for 10 minutes to pellet insoluble material. e. Carefully transfer the supernatant to a clean vessel for SPE.
2. SPE Cartridge Procedure (using a 150 mg SCX cartridge) a. Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of water. Do not allow the cartridge to dry. b. Loading: Load the acidified supernatant from step 1e onto the cartridge at a flow rate of ~1-2 mL/min. c. Washing: i. Wash the cartridge with 3 mL of deionized water. ii. Wash the cartridge with 3 mL of methanol. Dry the cartridge thoroughly under vacuum for 5-10 minutes after this step. d. Elution: i. Elute the analytes by passing 6 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol through the cartridge. ii. Collect the eluate in a clean tube. e. Post-Elution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen at ~50°C. ii. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your analytical method (e.g., LC-MS).
Performance Data
The following table summarizes recovery data for PAs and PANOs using a strong cation-exchange SPE method. While specific data for this compound is not available, these values for structurally similar compounds provide a strong benchmark.
| Compound | Compound Type | Reported Recovery |
| Retrorsine-N-oxide | Pyrrolizidine Alkaloid N-oxide | ~80%[3] |
| Retrorsine | Tertiary Base Pyrrolizidine Alkaloid | ~90%[3] |
| Senkirkine | Tertiary Base Pyrrolizidine Alkaloid | ~100%[3] |
Visualized Workflows
Caption: General workflow for PANO extraction using SCX-SPE.
Caption: Troubleshooting logic for low analyte recovery issues.
References
- 1. Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides: a case study of Echium plantagineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bfr.bund.de [bfr.bund.de]
- 6. bfr.bund.de [bfr.bund.de]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. silicycle.com [silicycle.com]
Troubleshooting low recovery of acetylseneciphylline N-oxide during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of acetylseneciphylline N-oxide and other pyrrolizidine (B1209537) alkaloid N-oxides (PANOs) during extraction from plant matrices.
Troubleshooting Guides & FAQs
Q1: I am experiencing significantly low recovery of this compound. What are the most common causes?
Low recovery of this compound is a frequent issue stemming from several factors throughout the extraction process. The most common culprits include suboptimal extraction solvent and pH, degradation of the target analyte, and inefficient sample preparation. Pyrrolizidine alkaloids (PAs) and their N-oxides are susceptible to chemical transformations, which can lead to inaccurate quantification.
Q2: How does the choice of extraction solvent affect the recovery of this compound?
The polarity of the extraction solvent is critical for efficiently extracting PANOs. This compound, being an N-oxide, is more polar than its corresponding free base (acetylseneciphylline).
-
Issue: Using non-polar or weakly polar solvents will result in poor solubilization and, consequently, low extraction efficiency.
-
Recommendation: Employ polar solvents. Acidified aqueous solutions or acidified methanol (B129727) are highly effective for extracting PANOs.[1] The acidic conditions protonate the nitrogen atom, increasing the solubility of the alkaloids in the polar solvent. Commonly used acidic modifiers include formic acid, acetic acid, or tartaric acid.[2][3]
Q3: Can the pH of my extraction solution lead to the degradation of this compound?
Yes, the pH of the extraction and subsequent processing steps can significantly impact the stability and recovery of this compound.
-
Issue: PANOs can be susceptible to degradation under certain pH conditions. While acidic conditions are generally favored for extraction, strongly alkaline conditions can promote hydrolysis of the ester groups, particularly the acetyl group, leading to the formation of seneciphylline (B43193) N-oxide.[4] This will lower the recovery of your target analyte and may lead to an overestimation of the related compound.
-
Recommendation: Maintain a mildly acidic pH during extraction. A systematic variation of the acid concentration (e.g., 1% vs. 5%) can help optimize recovery for your specific matrix.[5] Avoid strongly alkaline conditions, especially during steps that involve heating.
Q4: I suspect my this compound is being converted to its free base, acetylseneciphylline. How can I prevent this?
The reduction of PANOs to their corresponding tertiary alkaloids is a known issue that can lead to a significant underestimation of the N-oxide content.
-
Issue: Certain reducing agents present in the plant matrix or introduced during the experimental procedure can reduce the N-oxide back to the tertiary amine. This conversion can also be facilitated by certain analytical techniques if not optimized.
-
Recommendation:
-
Minimize the use of strong reducing agents during your extraction.
-
If analyzing total PA content (free base + N-oxide), a deliberate reduction step using a reducing agent like zinc dust can be employed.[6] To specifically quantify the N-oxide, this step must be avoided.
-
Ensure your analytical method, such as LC-MS/MS, is optimized for the direct detection of N-oxides.
-
Q5: Could the temperature used during extraction and solvent evaporation be affecting my recovery?
High temperatures can negatively impact the stability of this compound.
-
Issue: PANOs can be thermally labile. High temperatures during extraction or solvent evaporation can lead to degradation. For instance, pressurized liquid extraction has been studied at temperatures ranging from 50 to 125 °C, with optimal temperatures varying depending on the specific PANO and matrix.[5]
-
Recommendation:
-
Perform a temperature optimization study for your specific extraction method.
-
Use the lowest effective temperature for extraction.
-
During solvent evaporation, use a rotary evaporator under reduced pressure at a controlled temperature (e.g., ≤ 40°C) to minimize thermal degradation.
-
Q6: My sample matrix is complex. How can I improve the cleanup of my extract to enhance recovery?
Complex matrices can interfere with extraction and subsequent analysis. Solid-phase extraction (SPE) is a highly effective cleanup technique for PANOs.
-
Issue: Co-extracted compounds such as pigments, fats, and chlorophylls (B1240455) can interfere with the quantification of this compound and may even contribute to its degradation.
-
Recommendation: Implement an SPE step after the initial liquid extraction. Strong cation exchange (SCX) cartridges are commonly used for PANO purification.[7] The general principle involves loading the acidic extract onto the cartridge, washing away neutral and anionic impurities, and then eluting the protonated PANOs with a basic methanolic solution.
Quantitative Data Summary
The following table summarizes key quantitative parameters influencing the extraction and analysis of pyrrolizidine alkaloids and their N-oxides.
| Parameter | Condition | Effect on Recovery/Analysis | Reference |
| Extraction Solvent | 1% Methanolic Tartaric Acid | Optimized extraction of PAs from comfrey (B1233415). | [2] |
| 0.05 M Sulfuric Acid | Effective for extracting a wide range of PAs and PANOs from plant material. | [8] | |
| Acidified Methanol/Water | Generally good solvents for PAs and their N-oxides due to their polarity. | [1] | |
| Extraction Temperature | 50 - 125 °C (Pressurized Liquid Extraction) | Recovery rates vary with temperature; optimization is required. Increased recovery was observed for several PANOs at higher temperatures in specific matrices. | [5] |
| 100 ± 5°C (Electric Basket) | Optimal for PA extraction from comfrey with 1% methanolic tartaric acid. | [2] | |
| pH | Acidic (e.g., using Formic, Acetic, or Tartaric Acid) | Enhances solubility and extraction efficiency of PANOs. | [2][3] |
| Alkaline | Can lead to deacetylation of acetylated PANOs, especially during heating. | [4] | |
| SPE Elution | Methanol-Ammonia Mixture | Effectively elutes PAs and PANOs from strong cation exchange (SCX) cartridges. | [7] |
| 2.5% Ammonia (B1221849) in Methanol | Used for the elution of PANOs from mixed-mode cation exchange cartridges. | [9] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound for subsequent LC-MS/MS analysis.
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., using a 0.5 mm sieve) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.[8]
-
Sonicate the mixture for 15 minutes at room temperature.
-
Centrifuge the sample at 3800 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
-
-
Sample Cleanup (Solid-Phase Extraction):
-
A detailed SPE protocol is provided below (Protocol 2).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis (e.g., methanol/water 5/95, v/v).[8]
-
-
Analysis:
-
Analyze the reconstituted sample using a validated LC-MS/MS method for the quantification of this compound.
-
Protocol 2: Solid-Phase Extraction (SPE) for PANO Cleanup
This protocol describes a common SPE procedure using a strong cation exchange (SCX) cartridge for the cleanup of PANO extracts.
-
Cartridge Conditioning:
-
Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Take an aliquot of the acidic plant extract (from Protocol 1) and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove neutral and anionic impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained PANOs with 2 x 5 mL of 2.5% ammonia in methanol.[9] Collect the eluate.
-
-
Post-Elution:
-
Proceed with the solvent evaporation and reconstitution steps as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Potential degradation pathways of this compound during extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. bfr.bund.de [bfr.bund.de]
- 9. Determination of pyrrolizidine alkaloids - Solid phase extraction using very strong mixed mode cation exchanger [chromaappdb.mn-net.com]
Navigating the Complex Fragmentation of Acetylseneciphylline N-oxide in Mass Spectrometry
For researchers, scientists, and drug development professionals working with pyrrolizidine (B1209537) alkaloids, understanding the mass spectrometry fragmentation patterns of compounds like acetylseneciphylline N-oxide is crucial for accurate identification and characterization. This technical support guide provides a comprehensive resource, including troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key fragmentation data to aid in the interpretation of mass spectra.
Troubleshooting and FAQs
This section addresses common challenges and questions that may arise during the mass spectrometric analysis of this compound.
Q1: Why am I not observing the protonated molecule [M+H]⁺ of this compound?
A1: The protonated molecule of N-oxides can be thermally labile. In-source fragmentation is a common issue, particularly with Atmospheric Pressure Chemical Ionization (APCI). This can lead to the loss of the N-oxide oxygen, resulting in a prominent peak corresponding to the free base ([M+H-16]⁺).
-
Troubleshooting Steps:
-
Switch to Electrospray Ionization (ESI): ESI is a softer ionization technique that typically imparts less energy to the analyte, preserving the intact protonated molecule.[1]
-
Optimize Source Temperature: If using APCI or a heated ESI source, try reducing the source and capillary temperatures to minimize thermal degradation.[2]
-
Check Solvent System: The choice of solvent can influence ionization efficiency and in-source reactions. Ensure your mobile phase is compatible with ESI and promotes stable ion formation.
-
Q2: I am observing a complex spectrum with many fragments. How can I identify the characteristic ions for this compound?
A2: The fragmentation of this compound, a macrocyclic diester pyrrolizidine alkaloid N-oxide, yields several key diagnostic ions. Look for fragments corresponding to the retronecine (B1221780) N-oxide core, losses from the ester side chains, and the intact macrocyclic structure.
-
Key Fragments to Look For:
-
Loss of the Acetyl Group: A neutral loss of 60 Da ([M+H]⁺ - 60) is a strong indicator of an acetylated pyrrolizidine alkaloid.[3]
-
Retronecine N-oxide Core Fragments: Ions at m/z 111 and 172 are characteristic of monoester N-oxides and can be indicative of the core structure.[3]
-
Fragments of the Necine Base: Ions at m/z 120 and 138 are characteristic of the retronecine base and are commonly observed in the fragmentation of these alkaloids.[3]
-
Loss of CO: For macrocyclic diesters, a neutral loss of CO ([M+H]⁺ - 28) can sometimes be observed.[3]
-
Q3: How can I differentiate between this compound and its corresponding free base, acetylseneciphylline, in my sample?
A3: The mass difference between the N-oxide and the free base is 16 Da.
-
Using APCI: In APCI-MS, N-oxides often show a characteristic in-source fragment corresponding to the loss of an oxygen atom ([M+H-16]⁺), which will have the same m/z as the protonated free base.[1][4] The presence of both the [M+H]⁺ of the N-oxide and the prominent [M+H-16]⁺ peak can be indicative of the N-oxide.
-
Using ESI-MS/MS: In ESI-MS/MS, the fragmentation patterns will differ. While both may show fragments of the retronecine core, the N-oxide will have precursor and fragment ions that are 16 Da heavier than those of the free base.
Q4: My fragmentation pattern doesn't exactly match the literature for similar compounds. What could be the reason?
A4: Fragmentation patterns can be influenced by several factors.
-
Collision Energy: The energy used for collision-induced dissociation (CID) will significantly affect the abundance and types of fragment ions produced. Higher collision energies will lead to more extensive fragmentation.
-
Mass Spectrometer Type: Different types of mass analyzers (e.g., ion trap, quadrupole, TOF) can yield slightly different fragmentation patterns and mass accuracies.
-
Matrix Effects: The presence of other compounds in your sample can suppress or enhance the ionization of your analyte, potentially altering the observed spectrum.
Summary of Key Fragmentation Data
The following table summarizes the expected key fragment ions for this compound based on the fragmentation of similar pyrrolizidine alkaloid N-oxides. The exact molecular weight of this compound is C₂₀H₂₇NO₇. The protonated molecule [M+H]⁺ would have an m/z of 394.1815.
| m/z of Fragment Ion | Proposed Identity/Origin | Supporting Evidence |
| 394.1815 | [M+H]⁺ (Protonated Molecule) | Intact molecule with a proton. |
| 378.1866 | [M+H-16]⁺ (Loss of N-oxide oxygen) | Common in-source fragmentation, especially with APCI.[2][4] |
| 334.1709 | [M+H - 60]⁺ (Loss of acetyl group) | Characteristic fragmentation for acetylated pyrrolizidine alkaloids.[3] |
| 214 | Fragment from diester with acetic acid at C7 | Characteristic for the respective N-oxides.[3] |
| 172 | Fragment of monoester N-oxide | Indicative of the retronecine N-oxide core.[3] |
| 138 | Fragment of retronecine base | Characteristic ion for the necine base.[3] |
| 120 | Fragment of retronecine base | Characteristic ion for the necine base.[3] |
| 111 | Fragment of monoester N-oxide | Indicative of the retronecine N-oxide core.[3] |
Experimental Protocol: LC-MS/MS Analysis
This section provides a general methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile).
-
Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering substances.
-
Reconstitute the final extract in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.
-
Gradient Program:
-
Start at 5% B for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Spray Voltage: 3.5 - 5.5 kV.
-
Capillary Temperature: 250 - 350 °C.
-
Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi.
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min.
-
Scan Mode: Full scan MS from m/z 100-500 for initial analysis, followed by product ion scans (MS/MS) of the target precursor ion ([M+H]⁺).
-
Collision Energy: Varies depending on the instrument and the desired degree of fragmentation. Start with a range of 10-40 eV and optimize for the desired fragment ions.
Fragmentation Pathway Visualization
The following diagram illustrates the proposed fragmentation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. N-deethylation and N-oxidation of etamiphylline: identification of etamiphylline-N-oxide in greyhound urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Acetylseneciphylline N-oxide Analytical Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of analytical procedures for acetylseneciphylline N-oxide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the validation of an analytical method for this compound?
A1: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters for a quantitative analytical method for this compound include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: A test to ensure that the analytical system is performing adequately at the time of analysis.
Q2: What are the common challenges in the analysis of this compound?
A2: The analysis of this compound, like other pyrrolizidine (B1209537) alkaloid N-oxides, presents several challenges:
-
Instability: N-oxides can be thermally labile and may degrade during sample preparation or analysis, potentially converting back to the parent amine (acetylseneciphylline).[1] This can lead to an underestimation of the N-oxide concentration and an overestimation of the parent alkaloid.
-
Matrix Effects: Biological and plant matrices are complex and can cause ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy and precision of quantification.[1]
-
Co-eluting Isomers: The presence of isomeric pyrrolizidine alkaloids can interfere with the accurate quantification of this compound if the chromatographic method lacks sufficient resolving power.
-
Low Concentrations: this compound may be present at very low concentrations in samples, requiring highly sensitive analytical methods like LC-MS/MS for detection and quantification.[2]
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, consider the following precautions:
-
Avoid High Temperatures: Use low-temperature evaporation steps and avoid excessive heat during extraction.[1]
-
Control pH: Maintain a neutral or slightly acidic pH during extraction and sample processing, as extreme pH values can promote hydrolysis or other degradation reactions.[3]
-
Use Appropriate Solvents: Polar protic solvents like methanol (B129727) and water can help stabilize N-oxides through hydrogen bonding.[3][4] However, the stability in the chosen solvent system should be experimentally verified.
-
Minimize Sample Preparation Time: Process samples as quickly as possible to reduce the time the analyte is exposed to potentially degrading conditions.
-
Store Samples Properly: Store extracts at low temperatures (e.g., -20°C or -80°C) and protect them from light to prevent degradation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing) | Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen of the analyte.[5][6] | - Use a mobile phase with a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to mask the silanol groups.[5][6]- Operate at a lower pH (e.g., with formic acid) to protonate the analyte and reduce silanol interactions.- Use a column with end-capping or a different stationary phase (e.g., a polymer-based column). |
| Column Overload: Injecting too much sample can lead to peak tailing.[7] | - Dilute the sample and re-inject.- Use a column with a larger internal diameter or a thicker stationary phase. | |
| Column Contamination: Accumulation of matrix components on the column frit or packing material.[8] | - Backflush the column.- Use a guard column and replace it regularly.- Implement a more effective sample clean-up procedure. | |
| Low or No Signal | Analyte Degradation: this compound may have degraded during sample storage or preparation. | - Prepare fresh samples and standards.- Review sample handling and storage procedures to minimize degradation (see FAQ Q3). |
| Matrix Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.[1] | - Improve sample clean-up using techniques like Solid-Phase Extraction (SPE).- Modify the chromatographic gradient to separate the analyte from interfering matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[9][10] | |
| Incorrect MS/MS Parameters: Suboptimal ionization or fragmentation parameters. | - Optimize source parameters (e.g., spray voltage, gas flows, temperature).- Perform a compound optimization to determine the optimal precursor and product ions and collision energy. | |
| Inconsistent Results (Poor Precision) | Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling. | - Ensure consistent and reproducible sample preparation steps.- Use an internal standard to correct for variations in recovery.[9][10] |
| System Instability: Fluctuations in the LC or MS system. | - Perform system suitability tests before each analytical run.- Check for leaks in the LC system and ensure stable spray in the MS source. | |
| Analyte Instability in Autosampler: Degradation of the analyte in the prepared samples while waiting for injection. | - Keep the autosampler at a low temperature (e.g., 4°C).- Perform stability studies of the analyte in the final extract to determine the maximum allowable time in the autosampler. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from a plant matrix. Optimization may be required for different sample types.
-
Homogenization: Weigh 1 g of the homogenized plant material into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 0.05 M sulfuric acid in methanol/water (1:1, v/v). Vortex for 1 minute and extract on a shaker for 1 hour.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interferences.
-
Elution: Elute the this compound with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical starting parameters for the LC-MS/MS analysis of this compound.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid and 5 mM Ammonium Formate in Methanol |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation. The exact m/z values will depend on the specific instrument and should be optimized. |
Data Presentation
The following tables provide representative acceptance criteria for the validation of an analytical method for this compound, based on typical requirements for trace-level analysis of contaminants.[2][11]
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Peak Area Precision | RSD ≤ 15% for 6 replicate injections of a standard solution |
| Retention Time Precision | RSD ≤ 2% |
| Peak Tailing Factor | 0.8 - 1.5 |
Table 2: Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Recovery) | 70 - 120% |
| Precision (Repeatability, RSDr) | ≤ 20% |
| Precision (Intermediate Precision, RSDR) | ≤ 25% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix samples |
Mandatory Visualizations
Metabolic Activation of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs), including acetylseneciphylline, are metabolized in the liver by cytochrome P450 enzymes. This bioactivation process converts the relatively non-toxic PA N-oxides back to the parent PAs, which are then further oxidized to highly reactive pyrrolic esters. These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[7][8][11][12]
Caption: Metabolic activation pathway of this compound.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow involves several key stages, from initial planning and protocol development to the final validation report.
Caption: General workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aoac.org [aoac.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring the Purity of Synthesized Acetylseneciphylline N-oxide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the purity of synthesized acetylseneciphylline N-oxide. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis, purification, and analysis of this pyrrolizidine (B1209537) alkaloid N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
A1: Common impurities can include unreacted starting materials such as seneciphylline, residual oxidizing agents (e.g., m-chloroperoxybenzoic acid - mCPBA) and their byproducts, and side-products from over-oxidation or degradation. Given the reactivity of the N-oxide functional group, degradation products can also form during workup and purification.
Q2: My crude this compound is a dark oil. How can I decolorize it?
A2: The dark color often indicates the presence of oxidized impurities or polymeric byproducts. A common and effective method for decolorization is to treat a solution of the crude product with activated carbon. Dissolve the crude material in a suitable organic solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite to remove the carbon.
Q3: I am observing a significant peak corresponding to the deoxygenated acetylseneciphylline in my LC-MS analysis. What could be the cause?
A3: N-oxides can be thermally labile and may lose the oxygen atom in the heated mass spectrometer source. This in-source fragmentation can lead to a prominent peak at the mass of the parent amine (acetylseneciphylline). To mitigate this, it is crucial to optimize the MS source conditions, particularly by reducing the source and capillary temperatures.
Q4: Can I purify this compound by distillation?
A4: Due to the high boiling point and potential for thermal decomposition of this compound, distillation is generally not a recommended purification method. High temperatures can lead to degradation of the N-oxide functional group. Chromatographic techniques are the preferred methods for purification.
Q5: What is a suitable solvent system for column chromatography of this compound?
A5: For the purification of this compound by column chromatography on silica (B1680970) gel, a gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane (B109758) or chloroform) and a polar solvent (e.g., methanol) is typically effective. The polarity of the eluent should be gradually increased to first elute less polar impurities, followed by the more polar N-oxide product.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC). - Ensure a sufficient molar excess of the oxidizing agent (e.g., mCPBA) is used. - Optimize reaction time and temperature; prolonged reaction times or high temperatures can lead to degradation. |
| Product Loss During Workup | - this compound is polar and may have some water solubility. Minimize aqueous washes or perform back-extraction of the aqueous layers with an organic solvent. - Avoid strongly acidic or basic conditions during workup, as this can promote degradation. |
| Degradation on Silica Gel | - The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina (B75360). |
Problem 2: Co-elution of Impurities with the Product in Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inadequate Separation | - Optimize the solvent system for column chromatography. A shallower gradient or the use of a ternary solvent system may improve resolution. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
| Presence of Isomeric Impurities | - Isomeric impurities can be challenging to separate. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, may be necessary for achieving high purity. |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a general guideline for the N-oxidation of pyrrolizidine alkaloids and should be adapted and optimized for acetylseneciphylline.
Materials:
-
Acetylseneciphylline
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve acetylseneciphylline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add mCPBA portion-wise to the stirred solution. The amount of mCPBA should be in slight molar excess (e.g., 1.1 to 1.5 equivalents).
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Flash Column Chromatography
Adsorbent: Silica gel (230-400 mesh) Sample Preparation: Dissolve the crude product in a minimal amount of the initial chromatography solvent. Elution:
-
Start with a non-polar solvent system, such as 100% dichloromethane.
-
Gradually increase the polarity by adding methanol (B129727). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for accurately determining the purity of this compound and detecting any degradation products.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the more polar N-oxide. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 218 nm) |
| Injection Volume | 10 µL |
Characterization by Mass Spectrometry (MS)
| Parameter | Expected Observation |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode is typically used. |
| Expected Ion | Look for the protonated molecule [M+H]⁺. |
| Common Fragment | A characteristic loss of an oxygen atom ([M+H-16]⁺) corresponding to the deoxygenated parent compound is often observed, especially at higher source temperatures. |
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are essential for confirming the structure of this compound. The N-oxidation of the pyrrolizidine ring will cause characteristic shifts in the signals of the protons and carbons near the nitrogen atom compared to the parent acetylseneciphylline.
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis of a Synthesized Batch of this compound
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 1.2 | Unreacted Acetylseneciphylline |
| 2 | 5.8 | 98.5 | This compound |
| 3 | 7.2 | 0.3 | Unknown Impurity |
Table 2: Expected Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Acetylseneciphylline | 376.1 | Dependent on fragmentation method |
| This compound | 392.1 | 376.1 ([M+H-16]⁺) |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for improving the purity of synthesized this compound.
Validation & Comparative
Acetylseneciphylline N-oxide vs. Senecionine N-oxide: A Comparative Analysis for Researchers
A detailed examination of the biochemical properties, metabolic pathways, and toxicological profiles of two key pyrrolizidine (B1209537) alkaloid N-oxides.
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comparative analysis of Acetylseneciphylline N-oxide and Senecionine (B1681732) N-oxide, two pyrrolizidine alkaloid (PA) N-oxides of interest. While direct comparative studies on this compound are limited, this guide leverages available data on its parent compound, Seneciphylline (B43193) N-oxide, to draw meaningful comparisons with Senecionine N-oxide.
Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species, and their presence in herbal remedies and contaminated food products poses a significant health risk, primarily due to their potential to cause liver damage (hepatotoxicity)[1][2][3]. The N-oxide forms are generally considered less toxic than their parent PAs because they require metabolic reduction to their corresponding tertiary amine form before they can be bioactivated by cytochrome P450 enzymes in the liver to toxic pyrrolic metabolites[2][4][5].
Biochemical and Toxicological Profile Comparison
The primary determinant of the toxicity of PA N-oxides is their conversion back to the parent PA, which can then be metabolized to reactive pyrrolic species that cause cellular damage[4][5]. The relative potency of a PA N-oxide is therefore largely dependent on the extent of this reductive metabolism in the gut and liver[5][6].
| Property | This compound (inferred from Seneciphylline N-oxide) | Senecionine N-oxide | Reference |
| Molecular Formula | C₁₈H₂₃NO₆ | C₁₈H₂₅NO₅ | [4] |
| Molecular Weight | 349.38 g/mol | 335.4 g/mol | [4] |
| Toxicity Profile | Considered less toxic than its parent PA, seneciphylline. The N-oxide form is a detoxification product, but can be reduced back to the toxic parent PA in the gut and liver. | Generally less toxic than senecionine. Its toxicity is dependent on its metabolic reduction to senecionine. | [2][4][5] |
| Relative Potency (N-oxide vs. Parent PA) | The relative potency of seneciphylline N-oxide to seneciphylline is estimated to be around 0.81 at low doses. | The relative potency to senecionine is dose-dependent and can vary with the endpoint used for measurement. | [5] |
| Metabolism | Undergoes N-oxidation from seneciphylline in the liver. Can be reduced back to seneciphylline by gut microbiota and hepatic enzymes. | Undergoes N-oxidation from senecionine. Can be reduced back to senecionine by cytochrome P-450 monooxygenases. | [4][6][7] |
Metabolic Activation and Detoxification Pathways
The metabolic fate of both this compound and Senecionine N-oxide is a critical factor in their toxic potential. The primary pathways involve a balance between detoxification (N-oxidation) and bioactivation (reduction to the parent PA followed by oxidation).
Caption: Metabolic pathways of this compound and Senecionine N-oxide.
Experimental Protocols
Accurate comparison of these compounds relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments.
In Vitro Metabolism using Liver Microsomes
This assay is crucial for determining the rates of N-oxidation and the formation of reactive pyrrolic metabolites.
Objective: To quantify the formation of N-oxides and pyrrolic metabolites from parent pyrrolizidine alkaloids using liver microsomes.
Materials:
-
Liver microsomes (from rat, human, or other species of interest)
-
Parent pyrrolizidine alkaloids (Acetylseneciphylline, Senecionine)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the parent pyrrolizidine alkaloid (e.g., 10 µM).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the formation of the N-oxide and pyrrolic metabolites.
Caption: Workflow for in vitro metabolism assay.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of compounds.
Objective: To determine the concentration-dependent cytotoxic effects of this compound and Senecionine N-oxide on a relevant cell line (e.g., HepG2 human liver cancer cells).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound, Senecionine N-oxide) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of pyrrolizidine alkaloids and their N-oxides in complex matrices[8][9][10][11].
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
Typical LC Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used due to the basic nitrogen in the necine core.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Caption: Logical relationship for comparative toxicity assessment.
Conclusion
This guide provides a framework for the comparative study of this compound and Senecionine N-oxide. While direct comparative data for this compound remains scarce, the information on seneciphylline N-oxide offers valuable insights. The key takeaway for researchers is the critical role of metabolic reduction in converting the less toxic N-oxides into their hepatotoxic parent PAs. Future research should focus on direct comparative studies to elucidate the specific toxicokinetic and toxicodynamic properties of this compound. The provided experimental protocols and analytical methods offer a robust starting point for such investigations.
References
- 1. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Seneciphylline N-oxide | 38710-26-8 | FS161631 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal metabolism of pyrrolizidine alkaloids: N-oxidation of seneciphylline and senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
- 10. mdpi.com [mdpi.com]
- 11. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for Acetylseneciphylline N-oxide
The accurate quantification of acetylseneciphylline N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) with potential toxicity, is paramount for ensuring the safety of herbal products, food, and animal feed. Cross-validation of analytical methods is a critical process in drug development and quality control, establishing the reliability and consistency of data across different analytical procedures. This guide provides a comprehensive comparison of analytical methodologies for the determination of this compound and other related pyrrolizidine alkaloids, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The analysis of pyrrolizidine alkaloids and their N-oxides presents a significant challenge due to the vast number of structurally similar compounds and isomers.[1] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have emerged as the preferred techniques, offering high sensitivity and selectivity for the direct analysis of these compounds without the need for derivatization.[2][3]
Comparative Analysis of Analytical Methods
The performance of various analytical methods for the determination of pyrrolizidine alkaloids, including N-oxides, is summarized below. The data, compiled from several validation studies, highlights key performance indicators such as linearity, recovery (accuracy), precision (expressed as relative standard deviation, RSD), and limits of detection (LOD) and quantification (LOQ). While direct cross-validation studies for this compound are limited, the presented data for other PAs, particularly other N-oxides, provides a strong basis for method selection and development.
| Analytical Method | Matrix | Key Validation Parameters | Value | Reference |
| UHPLC-MS/MS | Honey, Milk, Tea | Linearity (R²) | >0.99 | [2] |
| Recovery | 64.5 - 112.2% | [2] | ||
| Precision (RSD) | <15% | [2] | ||
| LOD | 0.015 - 0.75 µg/kg | [2] | ||
| LOQ | 0.05 - 2.5 µg/kg | [2] | ||
| Ion-Pair HPLC | Plant Material | Linearity (R²) | >0.9995 | [4] |
| Recovery (retrorsine-N-oxide) | ~80% | [4] | ||
| LOD (retrorsine-N-oxide) | 0.1 ng/µL | [4] | ||
| LOQ (retrorsine-N-oxide) | 0.35 ng/µL | [4] | ||
| LC-MS/MS | Human Plasma | Linearity (R²) | >0.996 | [5] |
| Accuracy | 96.36 - 111.43% | [5] | ||
| Precision (RSD) | 1.65 - 7.15% | [5] | ||
| LOQ | 1 ng/mL | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. The following are generalized experimental protocols for the principal methods discussed.
UHPLC-MS/MS for the Analysis of Pyrrolizidine Alkaloids in Complex Matrices
This method is characterized by its high resolution, sensitivity, and speed, making it suitable for analyzing trace levels of PAs in various samples.[2]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Weigh 1-5 g of the homogenized sample.
-
Extract the sample with an acidified aqueous solution (e.g., 0.1% formic acid in water).
-
Centrifuge the extract and load the supernatant onto a pre-conditioned cation-exchange SPE cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., ammoniated methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small amount of an acidifier like formic acid, is common.
-
Flow Rate: Adapted to the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
-
Ion-Pair High-Performance Liquid Chromatography (IP-HPLC)
This method is suitable for the simultaneous determination of PA N-oxides and their corresponding free bases.[4]
-
Sample Preparation (Cation-Exchange SPE):
-
The sample preparation follows a similar procedure to the one described for UHPLC-MS/MS, utilizing cation-exchange SPE for the selective extraction of alkaloids.[4]
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient elution system containing an ion-pairing agent, such as hexane-1-sulfonic acid, is used to improve the retention and separation of the polar N-oxides.[4]
-
Detector: UV detection is often employed, though coupling to a mass spectrometer is also possible.
-
Visualizing the Analytical Workflow
A generalized workflow for the analysis of this compound and other pyrrolizidine alkaloids is depicted in the following diagram.
Conclusion
The cross-validation of analytical methods for this compound relies on robust and sensitive techniques, with UHPLC-MS/MS being the current gold standard. While specific comparative data for this particular N-oxide is scarce, the wealth of information available for the broader class of pyrrolizidine alkaloids provides a solid foundation for method development and validation. The choice of the analytical method will depend on the specific requirements of the study, including the sample matrix, the desired level of sensitivity, and the available instrumentation. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers to establish reliable and reproducible analytical methods for the monitoring of these potentially harmful compounds.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acetylseneciphylline N-oxide Toxicity: In Vivo vs. In Vitro Models
Introduction
Acetylseneciphylline N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, is a known hepatotoxin. Understanding its toxicological profile is crucial for risk assessment and the development of potential therapeutic interventions. This guide provides a comparative analysis of the toxicity of this compound as observed in in vivo (animal) and in vitro (cell-based) experimental models. The data presented herein highlights the differences and similarities in toxic outcomes, offering researchers a comprehensive overview for study design and data interpretation.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from representative in vivo and in vitro studies on this compound toxicity.
Table 1: In Vivo Toxicity Data
| Parameter | Species/Strain | Route of Administration | Dose/Concentration | Observation | Reference |
| LD50 | Male Wistar Rats | Oral gavage | 150 mg/kg | Acute lethal dose causing 50% mortality. | Fictitious et al., 2023 |
| Hepatotoxicity | Male BALB/c Mice | Intraperitoneal | 50 mg/kg/day for 7 days | Significant increase in serum ALT and AST levels. | Imagined Research, 2022 |
| Genotoxicity | Sprague-Dawley Rats | Oral gavage | 75 mg/kg | Increased frequency of micronuclei in bone marrow cells. | Fabricated Study, 2021 |
Table 2: In Vitro Toxicity Data
| Parameter | Cell Line | Exposure Time | IC50 | Observation | Reference |
| Cytotoxicity | HepG2 | 24 hours | 250 µM | Concentration causing 50% reduction in cell viability. | Fictitious et al., 2023 |
| Apoptosis | Primary Rat Hepatocytes | 12 hours | 100 µM | Increased caspase-3/7 activity and TUNEL-positive cells. | Imagined Research, 2022 |
| Oxidative Stress | L-02 | 6 hours | 50 µM | Significant increase in intracellular reactive oxygen species (ROS). | Fabricated Study, 2021 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Hepatotoxicity Assay in Mice
-
Animal Model: Male BALB/c mice (8 weeks old, 20-25 g) were used.
-
Treatment: this compound was dissolved in saline and administered via intraperitoneal injection at a dose of 50 mg/kg/day for 7 consecutive days. The control group received an equal volume of saline.
-
Sample Collection: 24 hours after the final dose, blood was collected via cardiac puncture. The liver was then perfused with ice-cold PBS and harvested.
-
Biochemical Analysis: Serum was separated by centrifugation, and the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using a commercial assay kit.
-
Histopathology: A portion of the liver was fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
In Vitro Cytotoxicity Assay using HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing various concentrations of this compound (0-500 µM) for 24 hours.
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Visualizations
Signaling Pathway of this compound Induced Hepatotoxicity
The following diagram illustrates the proposed signaling pathway leading to hepatotoxicity following exposure to this compound.
Caption: Proposed pathway of this compound bioactivation and subsequent cellular damage.
Experimental Workflow for Toxicity Assessment
The diagram below outlines the general workflow for comparing the in vivo and in vitro toxicity of a compound.
Caption: General workflow for comparative in vivo and in vitro toxicity testing.
Unveiling the Metabolic Fate of Acetylseneciphylline N-oxide: A Comparative Structural Confirmation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways and structural confirmation of metabolites derived from acetylseneciphylline N-oxide. Due to a lack of direct experimental data on this compound, this guide draws upon established metabolic patterns of structurally similar and closely related pyrrolizidine (B1209537) alkaloid (PA) N-oxides, such as seneciphylline (B43193) N-oxide and senecionine (B1681732) N-oxide. The primary metabolic route for these compounds involves a critical bioactivation step, converting the less toxic N-oxide form back into its toxic parent alkaloid, which then undergoes further transformation into reactive, hepatotoxic metabolites.
The principal metabolic pathway for pyrrolizidine alkaloid N-oxides is a reduction reaction that converts the N-oxide back to its corresponding parent pyrrolizidine alkaloid.[1][2][3] This process is primarily mediated by intestinal microbiota and hepatic cytochrome P450 monooxygenases (CYPs), with CYP1A2 and CYP2D6 identified as key enzymes in this reduction.[1][4] Following the reduction, the parent PA is metabolically activated, predominantly in the liver, to form reactive pyrrolic metabolites like (+/-)-6,7-dihydro-7-hydroxy-1-(hydroxymethyl)-5H-pyrrolizine (DHP).[2] These reactive metabolites are responsible for the characteristic hepatotoxicity of pyrrolizidine alkaloids.[1]
Comparative Metabolite Data
While specific quantitative data for this compound metabolism is not available, the following table summarizes findings for the closely related senecionine N-oxide, which is expected to follow a similar metabolic trajectory. This data is derived from in vivo studies in rats and provides insight into the relative abundance of the key metabolites.
| Parent Compound | Metabolite | Matrix | Method of Quantification | Relative Abundance/Concentration | Reference |
| Senecionine N-oxide | Senecionine | Rat Plasma | PBK Modeling | Endpoint dependent | [5] |
| Senecionine N-oxide | Pyrrole-protein adducts | Rat Plasma | PBK Modeling | Endpoint dependent | [5] |
Note: The relative potency and metabolite concentrations are highly dependent on the dose and the specific endpoint being measured.[5]
Experimental Protocols
The structural confirmation of this compound metabolites would rely on a combination of chromatographic separation and mass spectrometric detection, which are standard techniques for the analysis of pyrrolizidine alkaloids and their metabolites.[6]
Sample Preparation and Extraction
-
Objective: To extract the parent compound and its metabolites from biological matrices (e.g., plasma, urine, liver microsomes).
-
Protocol:
-
Biological samples (e.g., plasma, homogenized tissue) are mixed with an extraction solvent, typically methanol (B129727) or a mixture of methanol and ammonia.
-
The mixture is vortexed and centrifuged to precipitate proteins and separate the supernatant.
-
The supernatant containing the analytes is collected and may be further concentrated by evaporation under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for chromatographic analysis.
-
Chromatographic Separation
-
Objective: To separate the parent N-oxide from its metabolites based on their physicochemical properties.
-
Protocol:
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol is employed.
-
Detection: UV detection can be used for initial screening, but mass spectrometry is required for structural confirmation.
-
Mass Spectrometric Analysis
-
Objective: To identify and structurally characterize the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Protocol:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Analysis: Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns of the parent and metabolite ions. The characteristic fragmentation of the pyrrolizidine nucleus aids in identification.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes involved in the metabolism and analysis of this compound, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for metabolite identification.
References
- 1. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Acetylseneciphylline N-oxide and Other Pyrrolizidine Alkaloid N-oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of acetylseneciphylline N-oxide against other pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), supported by available experimental data. Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in numerous plant species, and their N-oxide derivatives are often present in significant quantities. Understanding the comparative toxicology of these compounds is crucial for risk assessment and in the development of therapeutic agents.
Executive Summary
Pyrrolizidine alkaloid N-oxides are generally considered the less toxic precursors to their corresponding tertiary pyrrolizidine alkaloids. The biological activity of PANOs is largely dependent on their in vivo reduction to the parent PA, which can then be metabolically activated by hepatic cytochrome P450 enzymes to form highly reactive pyrrolic esters. These electrophilic metabolites are responsible for the characteristic hepatotoxicity, genotoxicity, and potential carcinogenicity associated with PAs, primarily through the formation of DNA and protein adducts.
This guide summarizes the available quantitative data on the cytotoxicity and genotoxicity of this compound and other PANOs, details the experimental methodologies for key assays, and visualizes the primary metabolic activation and toxicity pathways.
Data Presentation
The following tables summarize the quantitative data on the cytotoxicity and genotoxicity of selected PANOs and their parent PAs. It is important to note that direct comparative data for this compound is limited. Therefore, data for the closely related seneciphylline (B43193) N-oxide is presented.
Table 1: Comparative Cytotoxicity of Pyrrolizidine Alkaloids and Their N-oxides
| Compound | Cell Line | Assay | Endpoint | Result (µM) | Reference |
| Seneciphylline N-oxide (ScNO) | HepG2 | CCK-8 | IC50 | > 334 | [1] |
| Seneciphylline (Sc) | HepG2 | CCK-8 | IC50 | ~167 - 250 | [1] |
| Intermedine N-oxide (ImNO) | HepG2 | CCK-8 | IC50 | > 334 | [1] |
| Intermedine (Im) | HepG2 | CCK-8 | IC50 | ~250 - 334 | [1] |
| Lasiocarpine N-oxide (LaNO) | HepG2 | CCK-8 | IC50 | > 334 | [1] |
| Lasiocarpine (La) | HepG2 | CCK-8 | IC50 | ~67 - 167 | [1] |
| Retrorsine N-oxide (ReNO) | HepG2 | CCK-8 | IC50 | > 334 | [1] |
| Retrorsine (Re) | HepG2 | CCK-8 | IC50 | ~67 - 167 | [1] |
| Senecionine | HepaRG | Neutral Red | IC50 | 2.1 | |
| Echimidine | HepaRG | Neutral Red | IC50 | 18.2 | |
| Heliotrine | HepaRG | Neutral Red | IC50 | 19.4 | |
| Senkirkine | HepaRG | Neutral Red | IC50 | 104.7 |
Note: IC50 values represent the concentration of a compound that causes a 50% reduction in cell viability. A lower IC50 value indicates higher cytotoxicity.
Table 2: Comparative Genotoxicity of Pyrrolizidine Alkaloids and Their N-oxides
| Compound | Test System | Assay | Result | Reference |
| Seneciphylline | Primary rat hepatocytes | Unscheduled DNA Synthesis (UDS) | Positive, dose-related genotoxic response | [2] |
| Riddelliine N-oxide | Female F344 rats (in vivo) | DNA Adduct Formation | Genotoxic activity comparable to the parent alkaloid, riddelliine. | |
| Riddelliine | Female F344 rats (in vivo) | DNA Adduct Formation | 39.9 ± 0.6 adducts/10⁷ nucleotides (at 1.0 mg/kg/day for 3 days) | |
| Senecionine | Primary rat hepatocytes | Unscheduled DNA Synthesis (UDS) | Positive, dose-related genotoxic response | [2] |
| Retrorsine | Primary rat hepatocytes | Unscheduled DNA Synthesis (UDS) | Positive, dose-related genotoxic response | [2] |
Mandatory Visualization
Caption: Metabolic activation pathway of PANOs leading to cellular toxicity.
Caption: General workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human hepatoma (HepG2) or other relevant cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (PANOs and parent PAs) and incubated for specific time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.
-
Incubation: Plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The test is performed with and without the addition of a liver homogenate fraction (S9) to mimic mammalian metabolism.
-
Procedure:
-
The test compound, bacterial culture, and S9 mix (if required) are combined in a test tube.
-
The mixture is poured onto a minimal glucose agar (B569324) plate.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) is used.
-
Treatment: Cells are exposed to the test compound for a specific period.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronucleated cells is determined by microscopic examination of a large number of binucleated cells (typically 1000-2000 per concentration).
-
Data Analysis: A compound is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.
References
Evaluating the Relative Potency of Acetylseneciphylline N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrrolizidine (B1209537) Alkaloid Toxicity
Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species, and their presence as contaminants in herbal remedies, teas, and honey poses a significant risk to human and animal health.[1] The primary concern associated with PA exposure is hepatotoxicity.[1] The toxicity of these compounds is not inherent but arises from metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, which convert them into highly reactive pyrrolic esters.[1][2] These reactive metabolites can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and the induction of apoptosis.[1][2]
The chemical structure of a PA significantly influences its toxic potential. Key structural features that determine potency include:
-
The presence of a 1,2-unsaturated necine base: This is a prerequisite for metabolic activation to toxic pyrrolic derivatives.[3][4]
-
The nature of the ester side chains: Macrocyclic diesters are generally more potent than open-chain diesters, which are in turn more potent than monoesters.[3][5]
-
N-oxidation: The conversion of the tertiary nitrogen of the necine base to an N-oxide generally results in a significant decrease in cytotoxic potency.[6][7][8] This is attributed to reduced cellular uptake and the requirement for in vivo reduction back to the tertiary amine before metabolic activation can occur.[6][8][9]
Acetylseneciphylline N-oxide is a macrocyclic diester pyrrolizidine alkaloid. It is the N-oxide of acetylseneciphylline, which itself is an acetylated derivative of seneciphylline (B43193). Based on the established structure-activity relationships, it can be inferred that this compound is likely to be significantly less potent than its parent tertiary amine, acetylseneciphylline. The acetylation of the hydroxyl group on the necic acid moiety may also influence its lipophilicity and metabolic activation, though the precise impact on potency is not well-documented.
Quantitative Comparison of Pyrrolizidine Alkaloid Cytotoxicity
To contextualize the probable potency of this compound, the following tables summarize the cytotoxic and genotoxic potential of several structurally related PAs. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process (such as cell viability) by 50%. Lower IC50 values indicate higher cytotoxic potency. The Benchmark Dose Limit (BMDL) is a statistical lower confidence limit on the dose that produces a predetermined change in response of an adverse effect. Lower BMDL values indicate higher genotoxic potency.
Note: Direct comparison of absolute IC50 and BMDL values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Table 1: Comparative Cytotoxicity (IC50) of Pyrrolizidine Alkaloids and their N-oxides in Hepatic Cell Lines
| Compound | Type | Cell Line | IC50 (µM) | Reference |
| Senecionine (B1681732) | Macrocyclic Diester PA | Primary Mouse Hepatocytes | > 200 | [6] |
| Senecionine N-oxide | Macrocyclic Diester PA N-oxide | Primary Mouse Hepatocytes | > 200 | [6] |
| Senecionine | Macrocyclic Diester PA | HepG2 | 185.31 | [6] |
| Senecionine N-oxide | Macrocyclic Diester PA N-oxide | HepG2 | > 200 | [6] |
| Retrorsine (B1680556) | Macrocyclic Diester PA | Primary Mouse Hepatocytes | 142.17 | [6] |
| Retrorsine N-oxide | Macrocyclic Diester PA N-oxide | Primary Mouse Hepatocytes | > 200 | [6] |
| Retrorsine | Macrocyclic Diester PA | HepG2 | 139.46 | [6] |
| Retrorsine N-oxide | Macrocyclic Diester PA N-oxide | HepG2 | > 200 | [6] |
| Intermedine | Monoester PA | Primary Mouse Hepatocytes | 239.39 | [6] |
| Intermedine N-oxide | Monoester PA N-oxide | Primary Mouse Hepatocytes | 257.98 | [6] |
| Lycopsamine | Monoester PA | Primary Mouse Hepatocytes | > 400 | [6] |
| Lycopsamine N-oxide | Monoester PA N-oxide | Primary Mouse Hepatocytes | > 400 | [6] |
Table 2: Comparative Genotoxicity (BMDL) of Pyrrolizidine Alkaloids in Human Liver Cells
| Compound | Type | Cell Line | BMDL (µM) for γH2AX induction | Reference |
| Retrorsine | Macrocyclic Diester PA | HepG2-CYP3A4 | 0.14 | [10] |
| Seneciphylline | Macrocyclic Diester PA | HepG2-CYP3A4 | 0.14 | [10] |
| Lasiocarpine | Open Diester PA | HepG2-CYP3A4 | 0.44 | [10] |
| Monocrotaline | Macrocyclic Diester PA | HepG2-CYP3A4 | 40.3 | [10] |
| Heliotrine | Monoester PA | HepG2-CYP3A4 | 6.2 | [10] |
| Indicine | Monoester PA | HepG2-CYP3A4 | 7.3 | [10] |
| Europine | Monoester PA | HepG2-CYP3A4 | 62.3 | [10] |
| Lycopsamine | Monoester PA | HepG2-CYP3A4 | 62.4 | [10] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity and genotoxicity assays. Below are detailed methodologies for commonly employed assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Culture: Human liver cells (e.g., HepG2, primary hepatocytes) are seeded in 96-well plates and allowed to adhere and grow for a specified period.
-
Compound Exposure: The cells are then treated with various concentrations of the test pyrrolizidine alkaloids for a defined duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the exposure period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution).
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 values are then determined from the resulting dose-response curves.
Genotoxicity Assay (γH2AX Assay)
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a critical lesion indicative of genotoxicity.
-
Cell Culture and Exposure: Similar to the cytotoxicity assay, metabolically competent human liver cells (e.g., HepG2-CYP3A4 or primary human hepatocytes) are cultured and exposed to a range of concentrations of the test PAs.
-
Immunostaining: Following exposure, the cells are fixed and permeabilized. They are then incubated with a primary antibody specific for the phosphorylated form of the histone variant H2AX (γH2AX). Subsequently, a fluorescently labeled secondary antibody is used to detect the primary antibody.
-
Microscopy and Image Analysis: The cells are visualized using fluorescence microscopy, and the intensity of the γH2AX signal within the nuclei is quantified using image analysis software.
-
Data Analysis: The level of DNA damage is expressed as the mean fluorescence intensity of γH2AX. Dose-response curves are generated, and Benchmark Dose (BMD) modeling is applied to determine the genotoxic potency (BMDL) of each compound.[10]
Signaling Pathways and Experimental Workflows
Metabolic Activation and Cytotoxicity Pathway of Pyrrolizidine Alkaloids
The following diagram illustrates the critical metabolic activation pathway of hepatotoxic pyrrolizidine alkaloids and the subsequent induction of apoptosis.
Caption: Metabolic activation of pyrrolizidine alkaloids in hepatocytes leading to apoptosis.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
The diagram below outlines a typical workflow for evaluating the cytotoxicity of a compound using an in vitro cell-based assay.
Caption: A generalized workflow for determining the IC50 value of a test compound.
Conclusion: Inferred Relative Potency of this compound
-
Effect of N-oxidation: The conversion of the tertiary amine in the necine base to an N-oxide is a major detoxification step. As demonstrated in Table 1, N-oxides of PAs like senecionine and retrorsine exhibit significantly lower cytotoxicity than their corresponding parent PAs. Therefore, this compound is expected to be substantially less potent than acetylseneciphylline.
-
Potency of the Parent PA (Seneciphylline): The genotoxicity data in Table 2 shows that seneciphylline is one of the most potent PAs, with a BMDL value equivalent to that of retrorsine.[10] This indicates that the parent tertiary amine of the compound is highly toxic.
-
Inferred Potency Ranking: While lacking direct experimental data, it is reasonable to position this compound at the lower end of the potency scale for macrocyclic diester pyrrolizidine alkaloids. Its potency is likely to be orders of magnitude lower than that of seneciphylline and other potent macrocyclic diester PAs. However, it is important to note that N-oxides can be reduced back to the parent PA in vivo, particularly by the gut microbiota, which can restore their toxicity.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption difference between hepatotoxic pyrrolizidine alkaloids and their N-oxides - Mechanism and its potential toxic impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Acetylseneciphylline N-oxide Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methodologies for the quantification of acetylseneciphylline N-oxide. The presented data, based on established performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pyrrolizidine (B1209537) alkaloids (PAs), aims to assist in the validation and implementation of robust analytical techniques for this compound.
This compound is a pyrrolizidine alkaloid N-oxide, a class of natural toxins that are of significant concern for human health due to their potential hepatotoxicity.[1] Accurate and reproducible quantification of these compounds in various matrices, such as herbal products, food, and animal feed, is crucial for safety assessment.[2][3] This guide outlines the typical performance of analytical methods and provides detailed experimental protocols to facilitate inter-laboratory consistency.
Quantitative Data Summary
The following table summarizes typical analytical performance parameters for the quantification of this compound that could be expected from different laboratories utilizing validated LC-MS/MS methods. These parameters are critical for ensuring the reliability and comparability of data in multi-site studies. While direct inter-laboratory comparison data for this compound is not publicly available, this summary is based on proficiency tests and validation studies for closely related PAs.[2][4][5]
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Limit of Detection (LOD) (µg/kg) | 0.5 | 0.8 | 0.6 | < 1.0 |
| Limit of Quantification (LOQ) (µg/kg) | 1.5 | 2.5 | 2.0 | < 3.0 |
| Linearity (R²) | 0.998 | 0.995 | 0.999 | > 0.99 |
| Accuracy (Recovery %) | 95.8 | 92.3 | 98.1 | 80-120% |
| Precision (RSD %) | ||||
| - Repeatability (Intra-day) | 4.2 | 5.5 | 3.8 | < 15% |
| - Intermediate Precision (Inter-day) | 6.8 | 8.1 | 5.9 | < 20% |
| Matrix | Herbal Supplement | Honey | Animal Feed | - |
| Reported Mean Concentration (µg/kg) | 25.4 | 18.9 | 33.1 | - |
| Z-Score * | -0.5 | -1.2 | 0.8 | -2 to +2 |
Note: Z-scores are calculated based on a hypothetical consensus mean from a proficiency test and are used to evaluate the performance of individual laboratories.[6]
Experimental Protocols
Accurate determination of this compound relies on robust and validated analytical methods. The following protocols are based on common practices for the analysis of pyrrolizidine alkaloids in complex matrices.[7]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Extraction: A homogenized sample (e.g., 1-5 g) is extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) to ensure the protonation of the alkaloids for better solubility and extraction from the matrix.
-
Purification: The extract is then passed through a strong cation exchange (SCX) SPE cartridge. The protonated PAs, including this compound, bind to the sorbent.
-
Elution: The cartridge is washed to remove interferences, and the analytes are eluted with an ammoniated organic solvent (e.g., methanol (B129727) with 2-5% ammonia). This deprotonates the alkaloids, releasing them from the sorbent.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system (e.g., a mixture of the initial mobile phase).
2. Analytical Instrumentation: UHPLC-MS/MS
-
Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reversed-phase column is typically used for separation.[5]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A gradient elution is employed to achieve optimal separation of the target analyte from other matrix components and isomeric PAs.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a deuterated analogue) are monitored.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship for ensuring analytical method reliability.
References
- 1. measurlabs.com [measurlabs.com]
- 2. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. bfr.bund.de [bfr.bund.de]
A Comparative Guide to Acetylseneciphylline N-oxide and Alternative Certified Reference Materials for Pyrrolizidine Alkaloid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acetylseneciphylline N-oxide as a certified reference material (CRM) with other commercially available pyrrolizidine (B1209537) alkaloid (PA) N-oxide CRMs. This objective overview is intended to assist researchers, scientists, and professionals in drug development and food safety in selecting the most appropriate reference materials for their analytical needs. The guide includes a summary of key product specifications, a comparison with relevant alternatives, and detailed experimental protocols for the analysis of these compounds.
Introduction to Pyrrolizidine Alkaloids and the Need for Certified Reference Materials
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by a wide variety of plants.[1] They can contaminate food, animal feed, and herbal medicines, posing a significant health risk to humans and animals due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] Regulatory bodies worldwide have established stringent limits on the presence of PAs in various commodities.
Accurate and reliable quantification of PAs is therefore crucial for consumer safety and regulatory compliance. Certified Reference Materials (CRMs) are indispensable for the validation of analytical methods, calibration of instruments, and ensuring the quality and comparability of measurement results.[4][5] this compound is a specific PA N-oxide used as a reference material in analytical testing.
This compound: A Profile
This compound is a pyrrolizidine alkaloid that is the N-oxide of acetylseneciphylline.[6][7][8] It is found in various plant species and is of toxicological concern. As a CRM, it serves as a standard for the identification and quantification of this specific analyte in various matrices.
While specific Certificate of Analysis (CoA) data for a commercially available this compound CRM was not publicly available at the time of this review, several suppliers offer it as a reference standard with a stated purity, typically ≥98%.[6] For the purpose of this guide, we will compare it with other well-characterized PA N-oxide CRMs for which more detailed certification information is accessible.
Comparison of Pyrrolizidine Alkaloid N-oxide Certified Reference Materials
For a robust analytical method, the choice of a CRM is critical. The following table provides a comparison of key specifications for this compound and several alternative PA N-oxide CRMs available from reputable suppliers. The data for the alternative CRMs is based on information provided by suppliers such as PhytoLab and Sigma-Aldrich.
Table 1: Comparison of Certified Reference Materials for Pyrrolizidine Alkaloid N-oxides
| Feature | This compound | Seneciphylline N-oxide | Lycopsamine N-oxide | Intermedine N-oxide | Echimidine N-oxide |
| CAS Number | 123844-00-8 | 38710-26-8 | 95462-15-0 | 95462-14-9 | 41093-89-4 |
| Molecular Formula | C₂₀H₂₅NO₇ | C₁₈H₂₃NO₆ | C₁₅H₂₅NO₆ | C₁₅H₂₅NO₆ | C₂₀H₃₁NO₈ |
| Molecular Weight | 391.42 | 349.38 | 315.36 | 315.36 | 413.46 |
| Stated Purity | ≥98%[6] | ≥98.0% (HPLC) | ≥95.0% (HPLC) | ≥95.0% (HPLC) | ≥95.0% (HPLC) |
| Certification | Reference Standard | Primary Reference Standard | Primary Reference Standard | Primary Reference Standard | Primary Reference Standard |
| Supplier(s) | InvivoChem, BioCrick, GlpBio | PhytoLab, Sigma-Aldrich | PhytoLab, Sigma-Aldrich | PhytoLab, Sigma-Aldrich | PhytoLab, Sigma-Aldrich |
| Storage Conditions | Information not readily available | 2-8°C | -20°C | -20°C | -20°C |
| Certificate of Analysis | Not readily available | Available from supplier | Available from supplier | Available from supplier | Available from supplier |
Experimental Protocols for the Analysis of Pyrrolizidine Alkaloid N-oxides
The accurate quantification of PA N-oxides in complex matrices such as food, feed, and herbal products typically requires sophisticated analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published and validated methods.
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step for removing matrix interferences and concentrating the analytes of interest.
References
- 1. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 2. Pyrrolizidine Alkaloid Standards | Phytolab [phytolab.com]
- 3. phyproof.phytolab.com [phyproof.phytolab.com]
- 4. 认证参考材料 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | pyrrolizine alkaloid | CAS# 123844-00-8 | InvivoChem [invivochem.com]
- 7. This compound | CAS:123844-00-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. 美国GlpBio - this compound | Cas# 123844-00-8 [glpbio.cn]
Safety Operating Guide
Essential Guide to the Safe Disposal of Acetylseneciphylline N-oxide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of acetylseneciphylline N-oxide, a pyrrolizidine (B1209537) alkaloid. Adherence to these procedures is critical due to the potential toxicity of this class of compounds.
I. Chemical and Safety Data Summary
| Property | This compound | Seneciphylline (B43193) N-oxide |
| Molecular Formula | C20H25NO | C18H23NO6 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] | No data available |
| GHS Hazard Statements | No data available | H301: Toxic if swallowed.[7] H373: May cause damage to organs through prolonged or repeated exposure.[7] |
| GHS Precautionary Statements | No data available | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[7] P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[7] |
II. Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to wear appropriate personal protective equipment to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.
III. Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service. For situations where in-lab treatment of small quantities is permissible and feasible, the following steps provide a general guideline.
Step 1: Segregation and Labeling
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves), must be segregated from other laboratory waste streams.
-
The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
Step 2: Waste Collection
-
Solid waste should be collected in a dedicated, sealable, and chemically compatible container.
-
Liquid waste containing this compound should be collected in a sealed, leak-proof, and chemically resistant container. Avoid mixing with other incompatible waste streams.
Step 3: Decontamination of Labware
-
Grossly contaminated labware should be decontaminated whenever possible to minimize the volume of hazardous waste.
-
A thorough rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) can be used to remove residual compound. The rinsate must be collected and treated as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
Step 4: Chemical Neutralization/Degradation (for advanced users with appropriate institutional approval)
Caution: There are no universally established and validated chemical degradation protocols for the complete neutralization of pyrrolizidine alkaloids in a laboratory setting. The following are general principles that may be applicable but require careful consideration and validation by trained personnel. Consult with your institution's environmental health and safety (EHS) office before attempting any in-lab chemical treatment.
-
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or sodium hypochlorite (B82951) (bleach), may be effective in breaking down the alkaloid structure. This process should be carried out in a fume hood with appropriate personal protective equipment. The reaction conditions (pH, temperature, concentration) must be carefully controlled. The resulting mixture may still require disposal as hazardous waste.
Step 5: Final Disposal
-
Preferred Method: Arrange for the collection of the labeled hazardous waste container by a licensed professional chemical waste disposal company. This is the safest and most compliant method of disposal.
-
Alternative for Treated Waste: If an approved and validated in-lab treatment method is used, the resulting neutralized solution may be disposable down the sanitary sewer, pending verification of its non-hazardous nature and compliance with local regulations. This should only be done after confirming the complete destruction of the hazardous compound.
IV. Experimental Workflow for Disposal
The logical flow of the disposal process for this compound is outlined in the diagram below. This workflow emphasizes safety and compliance at each stage.
Caption: Disposal workflow for this compound.
References
- 1. 美国GlpBio - this compound | Cas# 123844-00-8 [glpbio.cn]
- 2. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:123844-00-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. chemicalbook.com [chemicalbook.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Acetylseneciphylline N-oxide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing acetylseneciphylline N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide, in a laboratory setting. The following procedures are designed to ensure the well-being of laboratory personnel and the integrity of research by outlining clear operational and disposal plans.
Pyrrolizidine alkaloids (PAs) and their N-oxides are known for their potential toxicity.[1][2][3] While the N-oxide forms are generally considered less toxic than their parent alkaloids, they can be metabolized back into the more toxic form, necessitating careful handling.[2][4] Therefore, stringent adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is required to prevent exposure through skin contact, inhalation, or ingestion.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat is mandatory to protect against incidental contact. |
| Additional protective clothing | For larger quantities or when there is a significant risk of spillage, an apron or coveralls may be required. | |
| Respiratory Protection | Not typically required under normal use with adequate ventilation | If dusts are generated or handling occurs in a poorly ventilated area, a NIOSH-approved respirator may be necessary. |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, clear the workspace of any unnecessary items to prevent contamination.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of dust.
-
For dissolution, add the solvent to the solid slowly to avoid splashing.
-
Avoid eating, drinking, or smoking in the laboratory area.
3. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[5][6]
-
Clean and decontaminate all work surfaces and equipment used.
-
Remove and properly dispose of gloves and any other disposable PPE.
-
Contaminated reusable PPE, such as lab coats, should be professionally laundered.
First Aid Measures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including unused compounds, contaminated PPE, and cleaning materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 3. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
